Febuxostat impurity 7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMGIABSBHFMNF-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350352-70-3 | |
| Record name | 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Structure of Febuxostat Impurity 7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identity of Febuxostat Impurity 7, a substance of interest in the quality control and regulatory assessment of the gout medication febuxostat. This document synthesizes available information on its structure and plausible formation, addressing the needs of researchers and professionals in pharmaceutical development.
Chemical Identity and Structure
This compound is chemically identified as (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid . It is also referred to in scientific literature and chemical catalogs as 3-Descyano-3-((hydroxyimino)methyl) Febuxostat.
The key structural features of this impurity include the core thiazole-5-carboxylic acid moiety, characteristic of febuxostat, but with a critical modification on the phenyl ring. The nitrile group present at the 3-position of the phenyl ring in febuxostat is replaced by a hydroxyiminomethyl (oxime) group in Impurity 7.
Below is a table summarizing the key chemical identifiers for this compound.
| Parameter | Value |
| IUPAC Name | (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
| Synonym | 3-Descyano-3-((hydroxyimino)methyl) Febuxostat |
| CAS Number | 1350352-70-3 |
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.39 g/mol |
Spectroscopic Data
While the scientific literature confirms the structure of this compound through standard analytical techniques, detailed, publicly available spectroscopic data such as comprehensive NMR peak assignments or mass spectrometry fragmentation tables are scarce. Pharmaceutical reference standards for this impurity are commercially available and would be accompanied by a certificate of analysis with detailed characterization data.
Formation Pathway
This compound is likely formed as a process-related impurity during the synthesis of febuxostat. A common synthetic route to febuxostat involves the formation of an aldehyde intermediate, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which is then converted to the nitrile group of febuxostat. The formation of an oxime intermediate is a key step in this conversion. If the hydrolysis of the ester and the dehydration of the oxime to the nitrile are not carried to completion, it can result in the presence of this compound.
The logical relationship between Febuxostat and Impurity 7 is depicted in the following diagram:
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis and isolation of this compound are not readily found in the scientific literature. The synthesis of related febuxostat impurities and intermediates is described in various patents and research articles. Generally, the synthesis of such an impurity would involve the reaction of the corresponding aldehyde precursor with hydroxylamine, followed by purification using chromatographic techniques.
The characterization of this impurity would follow standard analytical procedures in pharmaceutical analysis:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for quantification.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Note: For researchers requiring a reference standard of this compound, it is recommended to source it from a reputable chemical supplier who can provide a comprehensive Certificate of Analysis with detailed characterization data.
In-Depth Technical Guide to Febuxostat Impurity 7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Febuxostat Impurity 7, a known process-related impurity in the synthesis of the gout medication Febuxostat. This document details its chemical properties, synthesis, analytical characterization, and its role as a reference standard in pharmaceutical quality control.
Chemical Identity and Properties
This compound, chemically known as 2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a molecule that can be formed during the manufacturing process of Febuxostat.[1][2] Understanding the physicochemical characteristics of this impurity is crucial for its identification, quantification, and control in the final drug substance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1350352-70-3 | [3] |
| Chemical Name | 2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | |
| Synonyms | 3-Descyano-3-((hydroxyimino)methyl) Febuxostat, Febuxostat Impurity M | |
| Molecular Formula | C16H18N2O4S | |
| Molecular Weight | 334.40 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | >215 °C (decomposition) | |
| Solubility | Soluble in DMSO |
Synthesis and Formation
This compound is a process-related impurity that can arise during the synthesis of Febuxostat. One of the key synthetic routes to Febuxostat involves the conversion of a formyl group to a nitrile group. Incomplete conversion or side reactions during this step can lead to the formation of the oxime intermediate, which is this compound.[4]
A potential synthetic pathway for this compound involves the reaction of 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with hydroxylamine. This reaction directly introduces the hydroxyimino group, leading to the formation of the impurity.
References
- 1. pharmtech.com [pharmtech.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2011141933A2 - Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
The Synthesis of Febuxostat: A Technical Guide to its Pathway and the Formation of Impurity 7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. Its synthesis is a multi-step process that has been optimized to ensure high purity and yield. However, like any chemical process, the formation of impurities is a critical aspect that requires thorough understanding and control. This technical guide provides an in-depth exploration of a common synthesis pathway for Febuxostat and elucidates the formation of a key process-related impurity, Febuxostat Impurity 7 (n-butyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate). This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the chemical transformations to aid researchers and drug development professionals in their understanding of this important pharmaceutical agent.
Introduction
Febuxostat's therapeutic action lies in its ability to block the active site of xanthine oxidase, thereby preventing the conversion of hypoxanthine and xanthine to uric acid. The intricate molecular structure of Febuxostat necessitates a precise and well-controlled synthetic strategy. This guide will focus on a widely utilized synthetic route commencing from 4-hydroxybenzonitrile, detailing the key transformations leading to the final active pharmaceutical ingredient (API).
Furthermore, the control of impurities is paramount in drug manufacturing to ensure the safety and efficacy of the final product. Impurity 7, the n-butyl ester of Febuxostat, is a known process-related impurity that can arise during the synthesis. Understanding its formation mechanism is crucial for developing effective control strategies.
Synthesis Pathway of Febuxostat
A prevalent and efficient synthesis of Febuxostat begins with 4-hydroxybenzonitrile and proceeds through several key intermediates. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.
Overall Synthesis Scheme
Caption: A common synthetic pathway for Febuxostat starting from 4-hydroxybenzonitrile.
Experimental Protocols
This initial step involves the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring system.[1]
-
Reaction: 4-Hydroxythiobenzamide is reacted with ethyl 2-chloroacetoacetate in an alcoholic solvent.
-
Materials:
-
4-Hydroxythiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
-
Procedure:
-
Dissolve 4-hydroxythiobenzamide in ethanol in a reaction vessel.
-
Add ethyl 2-chloroacetoacetate to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
-
Formylation introduces a formyl group onto the phenyl ring, a crucial step for the subsequent introduction of the cyano group.
-
Reaction: The phenolic hydroxyl group directs the electrophilic substitution to the ortho position.
-
Procedure: A detailed protocol for this step can vary, with different formylating agents and conditions being employed.
The formyl group is converted to a cyano group.
-
Reaction: The aldehyde is converted to an oxime, which is then dehydrated to the nitrile.
-
Procedure:
-
Treat Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with hydroxylamine hydrochloride.
-
The resulting oxime is then subjected to dehydration, often using a reagent like acetic anhydride, to yield the cyano-substituted intermediate.
-
The isobutoxy side chain, a key feature of the Febuxostat molecule, is introduced via etherification.
-
Reaction: Williamson ether synthesis is employed, where the phenoxide ion reacts with an isobutyl halide.
-
Materials:
-
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Isobutyl bromide
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in DMF, add potassium carbonate and isobutyl bromide.
-
Heat the reaction mixture at approximately 75-80°C for 3-4 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
-
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Reaction: Saponification of the ester using a base, followed by acidification.
-
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
n-Butanol and Water (as solvents)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g, 0.014 mol) in a mixture of n-butanol (50.0 mL).[1]
-
Add a solution of NaOH (1.74 g, 0.043 mol) and heat the mixture at 35-40°C for 1-2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 1-2 with concentrated HCl (approx. 5.0 mL).[1]
-
The precipitated product is filtered, washed with a 1:1 mixture of n-butanol and water, and dried under vacuum.[1]
-
Formation of Impurity 7
This compound is the n-butyl ester of Febuxostat. Its formation is directly linked to the conditions of the final hydrolysis step when n-butanol is used as a solvent.
Formation Mechanism
Caption: Formation of Impurity 7 via esterification of Febuxostat with n-butanol.
Impurity 7 is formed through the esterification of the carboxylic acid group of Febuxostat with n-butanol. This reaction is catalyzed by the acidic conditions present during the pH adjustment step of the final hydrolysis.[1] The presence of both the carboxylic acid (Febuxostat) and the alcohol (n-butanol) in an acidic environment provides the necessary conditions for this side reaction to occur.
Independent Synthesis of Impurity 7
To confirm its structure and for use as a reference standard, Impurity 7 can be synthesized independently.
-
Reaction: Fischer esterification of Febuxostat with n-butanol.
-
Materials:
-
Procedure:
-
A solution of Febuxostat and concentrated H₂SO₄ in n-butanol is stirred at room temperature and then heated to reflux for 10-12 hours.[1]
-
The reaction mixture is cooled, and the solvent is removed under vacuum.[1]
-
The residue is dissolved in methylene dichloride and washed with a 5% sodium bicarbonate solution.[1]
-
The organic layer is dried over sodium sulfate and concentrated to provide Impurity 7, which can be further purified by recrystallization.[1]
-
Quantitative Data
The following tables summarize the quantitative data for the synthesis of Febuxostat and the characterization of Impurity 7.
Table 1: Reaction Yields and Purity in Febuxostat Synthesis
| Step | Product | Yield (%) | Purity (by HPLC) (%) | Melting Point (°C) | Reference |
| 4. Etherification | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | 94.0 | 99.65 | 240 | [1] |
| 5. Hydrolysis | Febuxostat (technical grade) | 87.0 | 99.40 | 239 | [1] |
Table 2: Characterization Data for Impurity 7
| Property | Value | Reference |
| Chemical Name | n-butyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₃S | |
| Molecular Weight | 388.48 g/mol | |
| Synthesis Yield (%) | Not explicitly stated, but a general procedure for ester impurities is provided. | [1] |
| Purity (by HPLC) (%) | Not explicitly stated for impurity 7, but related ester impurities have purities reported >99%. | [1] |
| Melting Point (°C) | Not explicitly stated for impurity 7. | [1] |
Conclusion
The synthesis of Febuxostat is a well-defined process that can be executed with high efficiency. However, a thorough understanding of the reaction conditions at each step is critical to minimize the formation of process-related impurities. The formation of Impurity 7 serves as a key example of how solvent choice and work-up procedures can impact the purity profile of the final API. By carefully controlling the parameters of the hydrolysis step, particularly the choice of solvent and the method of acidification, the formation of this ester impurity can be effectively minimized. The detailed protocols and data presented in this guide are intended to provide a valuable resource for researchers and professionals involved in the synthesis and development of Febuxostat.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Febuxostat Related Compound 7, a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Febuxostat. This document details its origin, synthesis, and the analytical methodologies for its identification and characterization, presented in a format tailored for researchers, scientists, and professionals in drug development.
Introduction to Febuxostat and its Impurities
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[1] The manufacturing process of Febuxostat, like any synthetic API, can lead to the formation of various process-related impurities.[1] Regulatory bodies require the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final drug product.
One such process-related impurity is designated as Febuxostat Related Compound 7. This guide focuses specifically on the origin and analytical identification of this compound.
Identity and Origin of Febuxostat Related Compound 7
Febuxostat Related Compound 7 has been identified as Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate .[2] Its chemical structure is presented below:
Caption: Chemical Structure of Febuxostat Related Compound 7.
This compound is an n-butyl ester of Febuxostat. Its formation is typically attributed to the presence of n-butanol as a solvent or reagent during the synthesis of Febuxostat, particularly in esterification or purification steps.[2]
Synthesis of Febuxostat Related Compound 7
The synthesis of Febuxostat Related Compound 7 is generally achieved through the esterification of Febuxostat with n-butanol in the presence of an acid catalyst.[2]
Synthetic Scheme
Caption: Synthesis of Febuxostat Related Compound 7.
Experimental Protocol for Synthesis
The following protocol is based on the general procedure for the synthesis of Febuxostat ester impurities.[2]
-
Reaction Setup: A solution of Febuxostat (5.0 g, 0.016 mol) in n-butanol (50.0 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Concentrated sulfuric acid (3.0-4.0 mL) is carefully added to the stirred solution at room temperature (25-30°C).
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 10-12 hours.
-
Work-up:
-
The reaction mass is cooled to room temperature (25-30°C).
-
The solvent is removed under vacuum at 50-55°C to obtain an oily residue.
-
The residue is dissolved in methylene dichloride (100.0 mL).
-
The organic layer is washed with 5.0% sodium bicarbonate solution (3 x 20.0 mL).
-
The methylene dichloride layer is separated, dried over anhydrous sodium sulfate (2.0 g), and the solvent is distilled off under vacuum at 40-45°C.
-
-
Purification: The crude product is recrystallized from acetone (50.0 mL) to yield the purified Febuxostat Related Compound 7.
Physicochemical and Analytical Data
The following tables summarize the key quantitative data for Febuxostat Related Compound 7.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₃S | [2] |
| Molecular Weight | 372.48 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 158°C | [2] |
| Yield | 88.0% | [2] |
Table 2: Chromatographic Data
| Parameter | Value | Reference |
| HPLC Purity | 98.723% | [2] |
| Retention Time | 30.030 min | [2] |
Table 3: Elemental Analysis Data
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 64.49 | Not Reported | [2] |
| Hydrogen (H) | 6.49 | Not Reported | [2] |
| Nitrogen (N) | 7.52 | Not Reported | [2] |
Table 4: Spectroscopic Data
| Technique | Key Data Points | Reference |
| Mass Spectrometry (MS) | m/z = 373.0 [M+1] | [2] |
| ¹H NMR (300 MHz, CDCl₃ or DMSO-d₆) | δ (ppm): 1.01-1.03 (d, 6H), 2.07-2.29 (m, 1H), 3.82-3.84 (d, 2H), 6.92–8.11 (m, 3H, Ar-H), 2.69 (s, 3H), 4.21-4.25 (t, 2H), 1.62-1.71 (m, 2H), 1.34-1.50 (m, 2H), 0.89-0.94 (t, 3H) | [2] |
| ¹³C NMR (300 MHz, DMSO–d₆) | δ (ppm): 167.1, 162.4, 162.1, 161.0, 132.5, 132.0, 126.0, 122.0, 115.3, 112.5, 102.9, 75.6, 65.2, 30.6, 28.1, 19.2, 19.0, 17.4, 13.7 | [2] |
| Infrared (IR) (KBr) | ν (cm⁻¹): 3433, 2960, 2229, 1705, 1606, 1506, 1471, 1392, 1282, 1249, 1165, 1114, 1045, 1010, 968, 918, 840, 763, 732, 640, 617, 551, 497, 435 | [2] |
Identification and Characterization Workflow
The identification and characterization of Febuxostat Related Compound 7 in a sample of Febuxostat API or drug product typically involves a multi-step analytical approach.
Caption: Workflow for the identification and characterization.
Detailed Experimental Protocols for Identification
-
Objective: To separate Febuxostat Related Compound 7 from Febuxostat and other related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of Febuxostat Related Compound 7 reference standard and a sample solution of the Febuxostat API or drug product in a suitable diluent (e.g., acetonitrile:water mixture).
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to Febuxostat Related Compound 7 in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the impurity using the peak area and the response factor relative to Febuxostat.
-
-
Objective: To confirm the molecular weight of the impurity.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Procedure:
-
Perform chromatographic separation as described in the HPLC method.
-
Direct the eluent from the HPLC column to the mass spectrometer.
-
Acquire mass spectra for the peak corresponding to the retention time of Febuxostat Related Compound 7.
-
Confirm the presence of the protonated molecule [M+H]⁺ at m/z 373.0.
-
-
Objective: To provide unambiguous structural confirmation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve an isolated sample of the impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Procedure:
-
Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra.
-
Compare the obtained spectral data with the expected structure of Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to confirm its identity.
-
Conclusion
The identification and control of process-related impurities are critical aspects of pharmaceutical development and manufacturing. Febuxostat Related Compound 7, identified as Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a known impurity arising from the manufacturing process of Febuxostat. This guide has provided a comprehensive overview of its origin, synthesis, and the analytical methodologies required for its identification and characterization. The presented data and protocols serve as a valuable resource for researchers and professionals ensuring the quality and safety of Febuxostat drug products.
References
The Discovery and Characterization of Febuxostat Impurity 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent and selective non-purine inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia in patients with gout. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical characterization of a process-related impurity of Febuxostat, designated as Febuxostat impurity 7.
During the process development of Febuxostat, several related substances have been identified. One such group of impurities is the Febuxostat ester impurities. This guide will focus on a specific n-butyl ester impurity, Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate , which has been designated as impurity 7 in key literature.[1] The presence of such impurities, even at trace levels, necessitates their thorough characterization and the development of robust analytical methods for their detection and quantification.
Discovery and Initial Reports
This compound was first reported as one of nine process-related impurities discovered during the development of an improved and scalable synthesis of Febuxostat.[1] These impurities were observed in the reaction mass at various stages, with levels ranging from 0.1 to 5.0 area percent as determined by High-Performance Liquid Chromatography (HPLC).[1] The identification and characterization of these impurities are crucial for meeting the stringent purity requirements set by regulatory bodies such as the International Conference on Harmonisation (ICH).[1]
The initial report by Ghanta et al. in 2014 detailed the synthesis and spectral characterization of these impurities to provide reference standards for analytical method development and impurity profiling of Febuxostat.[1]
Chemical Structure and Properties
The chemical structure and properties of this compound are summarized in the table below.
| Characteristic | Data | Reference |
| Chemical Name | Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₃S | [1] |
| Molecular Weight | 372.48 g/mol | [2] |
| CAS Number | 1619982-02-3 | [2] |
| Appearance | Not explicitly reported, but related ester impurities are solids. | |
| Melting Point | 158°C | [1] |
Quantitative Data
The quantitative data available for this compound primarily comes from the initial process development studies.
| Parameter | Value | Analytical Method | Reference |
| Observed Level | 0.1 - 5.0 area % (for a group of 9 impurities) | HPLC | [1] |
| Purity by HPLC | 98.723% (for the synthesized standard) | HPLC | [1] |
| Elemental Analysis | Calculated: C, 64.49; H, 6.49; N, 7.52. Found: Data not provided in the source. | Elemental Analysis | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of Febuxostat. A general procedure for the synthesis of Febuxostat ester impurities has been described.[1]
General Procedure for Esterification:
-
A solution of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat, 1) (5.0 g, 0.016 mol) and concentrated sulfuric acid (3.0-4.0 mL) in n-butanol (the alcoholic solvent for impurity 7) (50.0 mL) is stirred at 25-30°C.
-
The reaction mixture is heated to the reflux temperature of the alcohol and maintained for 10-12 hours.
-
The reaction is monitored for completion by Thin Layer Chromatography (TLC).
-
After completion, the reaction mass is allowed to cool to 25-30°C.
-
The solvent is distilled off under vacuum at 50-55°C to obtain an oily residue.
-
The residue is then purified to yield Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (7).[1]
Note: The original literature provides a general procedure for a series of ester impurities. For a specific synthesis of impurity 7, n-butanol would be used as the alcoholic solvent.
Analytical Method for Detection and Quantification
Several HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the analysis of Febuxostat and its related substances. These methods can be adapted for the specific detection and quantification of impurity 7.
Representative RP-HPLC Method:
-
Column: Kromosil C18 (150mm × 4.6mm, 5µm particle size)[3]
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., a mixture of methanol and acetonitrile).[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 315 nm[5]
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Sample Preparation:
-
Accurately weigh and dissolve the Febuxostat sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
The final concentration is typically around 0.5 mg/mL for related substance analysis.
-
The solution may be sonicated to ensure complete dissolution.
System Suitability:
System suitability parameters, including resolution, tailing factor, and theoretical plates, should be established to ensure the validity of the analytical method.
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Analytical Workflow
Caption: A diagram showing the typical workflow for the analysis of this compound using RP-HPLC.
Biological Activity and Signaling Pathways
As of the current literature review, there is no specific information available regarding the biological activity or any associated signaling pathways of this compound (Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate). This impurity is primarily considered a process-related substance, and its toxicological or pharmacological profile has not been publicly detailed. Further studies would be required to ascertain any potential biological effects.
Conclusion
This compound, identified as Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a known process-related impurity in the synthesis of Febuxostat. Its discovery and characterization are essential for ensuring the quality and safety of the final drug product. This guide has provided a comprehensive overview of the available technical information, including its discovery, chemical properties, quantitative data, and detailed experimental protocols for its synthesis and analysis. The provided workflows offer a clear visual representation of these processes. It is important to note the current lack of data on the biological activity of this specific impurity, highlighting an area for potential future research. The continued monitoring and control of such impurities are paramount in the pharmaceutical industry.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 5. ijrpr.com [ijrpr.com]
The Unseen Significance: A Technical Guide to Impurities in Febuxostat API
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a potent selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout.[1] The purity of its Active Pharmaceutical Ingredient (API) is paramount to ensure its therapeutic efficacy and patient safety. This technical guide provides an in-depth exploration of the impurities associated with Febuxostat, delving into their origins, classification, and the analytical methodologies for their detection and control. By understanding the significance of these impurities, from process-related to degradation and genotoxic entities, researchers and drug development professionals can better navigate the complexities of bringing a safe and effective product to market, in compliance with stringent regulatory standards.
Introduction: The Critical Role of Purity in Febuxostat API
Febuxostat's therapeutic action lies in its ability to non-competitively block the molybdenum pterin center of xanthine oxidase, the enzyme responsible for uric acid production.[2] However, the intricate multi-step synthesis of Febuxostat can lead to the formation of various impurities. These impurities can be broadly categorized as process-related impurities, degradation products, and potentially genotoxic impurities.[3] The presence of these unintended chemical entities, even in trace amounts, can have a significant impact on the quality, safety, and efficacy of the final drug product.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4]
Classification and Origins of Febuxostat Impurities
The impurities in Febuxostat API can be classified based on their origin:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process. They can be unreacted starting materials, intermediates, by-products, or reagents.[3] Their formation is often influenced by the synthetic route and reaction conditions.
-
Degradation Products: These impurities result from the chemical degradation of the Febuxostat molecule itself under various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[5][6]
-
Genotoxic Impurities (GTIs): A critical class of impurities that have the potential to damage DNA and cause mutations, which may lead to cancer.[7] These are often introduced as starting materials or reagents in the synthesis process.[7]
The following diagram illustrates the general classification of impurities:
Febuxostat Synthesis and Formation of Process-Related Impurities
A common synthetic route for Febuxostat involves several key steps where impurities can be introduced. The following diagram outlines a representative synthesis pathway and highlights potential impurity formation points.
During the Duff reaction, a major impurity, the dialdehyde (Impurity X), can form.[8] In the final hydrolysis step, trans-esterification can lead to the formation of the corresponding methyl ester (Impurity XVII) if methanol is present.[9]
Forced Degradation Studies and Degradation Pathways
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. Febuxostat has been shown to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[5][6]
The following workflow outlines a typical forced degradation study:
Under acidic conditions, hydrolysis of the ester and cyano functional groups can occur, leading to the formation of various degradation products.[10]
Quantitative Data on Febuxostat Impurities
The control of impurities is achieved by setting appropriate specifications, which include limits for known, unknown, and total impurities. These limits are based on toxicological data and regulatory guidelines.
Table 1: Common Process-Related and Degradation Impurities in Febuxostat
| Impurity Name | Structure | Type | Typical Limits |
| Febuxostat Amide Impurity (Impurity A) | C16H18N2O4S | Process-Related | ≤ 0.15% |
| Febuxostat Acid Impurity (Impurity B) | C16H15NO5S | Degradation | ≤ 0.15% |
| Febuxostat Tertiary Butoxy Impurity (Impurity C) | C17H20N2O3S | Process-Related | ≤ 0.15% |
| Febuxostat Secondary Butoxy Impurity (Impurity D) | C17H20N2O3S | Process-Related | ≤ 0.15% |
| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (ECI Impurity) | C18H20N2O3S | Process-Related | ≤ 0.15% |
| Any Unspecified Impurity | - | - | ≤ 0.10% |
| Total Impurities | - | - | ≤ 0.5% |
Note: The limits provided are typical and may vary depending on the specific synthesis route and regulatory filings.
Genotoxic Impurities: A Special Concern
Genotoxic impurities (GTIs) are a class of impurities that can pose a significant safety risk even at very low levels. The control of GTIs is a major focus for regulatory agencies. The Threshold of Toxicological Concern (TTC) concept is often applied to set acceptable intake limits for GTIs. For most GTIs, a TTC of 1.5 µ g/day is considered to be associated with an acceptable risk.[11]
For Febuxostat, with a maximum daily dose of 80 mg, the concentration limit for a GTI can be calculated as follows:
TTC (µ g/day ) / Maximum Daily Dose ( g/day ) = Concentration Limit (ppm)
1.5 µ g/day / 0.08 g/day = 18.75 ppm
Therefore, any potential genotoxic impurity in Febuxostat should ideally be controlled at or below this level. Some studies suggest a more conservative limit of less than 13 ppm for certain alkyl bromide impurities.[12][13]
Table 2: Potential Genotoxic Impurities in Febuxostat Synthesis
| Impurity Name | Structure | Source | Control Strategy |
| 1-Bromo-2-methylpropane (Isobutyl Bromide) | C4H9Br | Reagent | Control in starting material; sensitive analytical method (GC) for detection in API. |
| Other Alkyl Bromides (n-propyl, isopropyl, n-butyl, sec-butyl) | Various | Reagents | Control in starting materials; sensitive analytical methods (GC-ECD) for detection.[7] |
Experimental Protocols for Impurity Analysis
The accurate detection and quantification of impurities in Febuxostat API require validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed. Gas Chromatography (GC) is used for volatile impurities like residual solvents and some genotoxic impurities.
RP-HPLC Method for Related Substances
This protocol is a representative example for the determination of related substances in Febuxostat.
-
Chromatographic System:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% v/v triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile and methanol (e.g., 80:20 v/v) with 0.1% v/v orthophosphoric acid
-
Gradient Elution: A typical gradient would involve increasing the proportion of Mobile Phase B over time to elute all impurities and the API.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 315 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Febuxostat API in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 0.5 mg/mL.
-
-
Validation Parameters (as per ICH Q2(R1)): [14]
-
Specificity: Demonstrated by the separation of all known impurities from the main peak and from each other. Forced degradation studies are used to show that degradation products do not interfere with the quantification of other impurities.[14]
-
Linearity: Established over a range of concentrations for each impurity (e.g., from the reporting threshold to 120% of the specification limit).[14]
-
Accuracy: Determined by recovery studies of spiked samples at different concentration levels.[14]
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
-
GC Method for Genotoxic Impurities (e.g., 1-Bromo-2-methylpropane)
This protocol is a representative example for the determination of a volatile genotoxic impurity.
-
Chromatographic System:
-
Column: DB-624 (e.g., 30 m x 0.53 mm, 3.0 µm film thickness) or similar[15]
-
Carrier Gas: Nitrogen or Helium
-
Injector: Headspace sampler
-
Oven Program: A temperature gradient program to separate the analyte from the solvent and other volatile components.
-
Detector: Flame Ionization Detector (FID) or Electron Capture Detector (ECD) for halogenated compounds.[7]
-
-
Sample Preparation (Headspace):
-
Accurately weigh a significant amount of Febuxostat API (e.g., 1000 mg) into a headspace vial.[15]
-
Dissolve in a high-boiling point solvent like Dimethylformamide (DMF).[15]
-
Seal the vial and incubate at a specific temperature for a set time to allow the volatile impurity to partition into the headspace before injection.
-
-
Validation: The method must be validated according to ICH guidelines, with a particular focus on achieving a low LOQ to meet the stringent limits for GTIs.[15]
Significance of Impurity Control
The diligent control of impurities in Febuxostat API is not merely a regulatory requirement; it is a fundamental aspect of ensuring patient safety and therapeutic efficacy.
-
Patient Safety: Uncontrolled levels of impurities can lead to adverse drug reactions. Genotoxic impurities, in particular, pose a long-term risk of carcinogenicity.[7]
-
Therapeutic Efficacy: Some impurities may have pharmacological activity, either similar to or different from the API. The presence of such impurities can alter the intended therapeutic effect of the drug.
-
Product Quality and Consistency: A well-defined and controlled impurity profile is a hallmark of a robust and consistent manufacturing process. This ensures that each batch of the API is of the same high quality.
-
Regulatory Compliance: Adherence to the impurity control guidelines set forth by regulatory agencies such as the FDA and EMA is mandatory for drug approval and continued marketing.[3]
Conclusion
The significance of impurities in Febuxostat API cannot be overstated. A thorough understanding of the potential impurities, their formation pathways, and their toxicological relevance is crucial for the development of a safe and effective drug product. This technical guide has provided a comprehensive overview of the key aspects of impurity control in Febuxostat, from classification and origin to analytical methodologies and regulatory considerations. By implementing robust analytical strategies and maintaining stringent control over the manufacturing process, the pharmaceutical industry can ensure the continued delivery of high-quality Febuxostat for the benefit of patients worldwide.
References
- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Febuxostat - Wikipedia [en.wikipedia.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. gexinonline.com [gexinonline.com]
An In-depth Technical Guide to the Preliminary Investigation of Febuxostat Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Febuxostat degradation products. Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is primarily used in the management of hyperuricemia and gout.[1] Understanding its stability and degradation profile is crucial for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This document outlines the known degradation pathways, summarizes the identified degradation products, and provides detailed experimental protocols for conducting forced degradation studies as per regulatory guidelines.
Executive Summary
Forced degradation studies indicate that Febuxostat is highly susceptible to degradation under acidic conditions, leading to the formation of several degradation products primarily through the hydrolysis of its ester and cyano functional groups.[2][3][4] The drug exhibits greater stability under neutral, basic, oxidative, thermal, and photolytic stress conditions, although some degradation has been reported under alkaline, oxidative, and photolytic (acidic/alkaline) stress in various studies.[2][3][4][5][6][7][8][9] Advanced analytical techniques such as UPLC-MS, HRMS, and NMR have been instrumental in the identification and characterization of these degradation products, with some studies identifying previously unreported impurities.[2][3][4][6][9][10]
Identified Degradation Products of Febuxostat
The following table summarizes the key degradation products of Febuxostat that have been identified in various forced degradation studies.
| Degradation Product | Stress Condition(s) | Method of Identification | Key Structural Information | Reference(s) |
| DP-1 | Acid Hydrolysis | UPLC-MS, HRMS, NMR | Hydrolysis of the ester functional group. | [2][3][10] |
| DP-2 | Acid Hydrolysis | UPLC-MS, HRMS, NMR | A novel degradation product identified alongside DP-1, DP-3, and DP-4. | [2][3][10] |
| DP-3 | Acid Hydrolysis | UPLC-MS, HRMS, NMR | A novel degradation product identified under acidic stress. | [2][3][10] |
| DP-4 | Acid Hydrolysis | UPLC-MS, HRMS, NMR | A novel degradation product formed during acid hydrolysis. | [2][3][10] |
| Degradation Product I-VIII | Alkaline/Neutral Hydrolysis, Alkaline/Acidic Photolysis, Oxidation | UPLC-UV, UPLC-MS/TOF | A total of eight degradation products were identified, with five being characterized. | [6] |
| Amide Impurity | Not specified (related substance) | RP-HPLC | An identified process-related impurity. | [11] |
| Acid Impurity | Not specified (related substance) | RP-HPLC | An identified process-related impurity. | [11] |
| Tertiary-butoxy acid impurity | Not specified (related substance) | RP-HPLC | An identified process-related impurity. | [11] |
| Secondary-butoxy acid impurity | Not specified (related substance) | RP-HPLC | An identified process-related impurity. | [11] |
| ECI impurity | Not specified (related substance) | RP-HPLC | An identified process-related impurity. | [11] |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on Febuxostat, compiled from various research articles and adhering to ICH guidelines.
Acidic Degradation
-
Objective: To evaluate the degradation of Febuxostat under acidic conditions.
-
Methodology:
-
Prepare a stock solution of Febuxostat (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.[12]
-
Transfer an aliquot of the stock solution to a flask and add 0.1 N Hydrochloric Acid (HCl).[5]
-
Reflux the solution for a specified period (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., 60-80°C).[4][5]
-
After the reflux period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of a suitable base (e.g., 0.1 N Sodium Hydroxide).[13]
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC or UPLC method.[5]
-
Alkaline Degradation
-
Objective: To assess the stability of Febuxostat under basic conditions.
-
Methodology:
-
Prepare a stock solution of Febuxostat as described in the acidic degradation protocol.
-
Transfer an aliquot to a flask and add 0.1 N Sodium Hydroxide (NaOH).[5]
-
Reflux the solution for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 80°C).[5]
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of a suitable acid (e.g., 0.1 N Hydrochloric Acid).[13]
-
Dilute the sample with the mobile phase for analysis.
-
Inject the sample into the HPLC or UPLC system for analysis.[5]
-
Oxidative Degradation
-
Objective: To determine the susceptibility of Febuxostat to oxidation.
-
Methodology:
-
Prepare a stock solution of Febuxostat.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the Febuxostat solution.[5][12]
-
Reflux the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 80°C).[5]
-
Cool the solution to room temperature.
-
Dilute the sample with the mobile phase to the desired concentration.
-
Analyze the sample using a validated analytical method.[5]
-
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the stability of Febuxostat.
-
Methodology:
-
Place the solid Febuxostat drug substance in a temperature-controlled oven.
-
Expose the sample to a high temperature (e.g., 70°C) for a specified duration.[14]
-
Alternatively, reflux a solution of Febuxostat for a set period.
-
After the stress period, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample or dilute the stressed solution with the mobile phase.
-
Analyze the sample by HPLC or UPLC.
-
Photolytic Degradation
-
Objective: To assess the stability of Febuxostat upon exposure to light.
-
Methodology:
-
Expose a solution of Febuxostat (e.g., 100 µg/mL) to a UV light source in a photostability chamber.[12]
-
Simultaneously, keep a control sample protected from light.
-
After a defined period of exposure, retrieve both the exposed and control samples.
-
Dilute the samples as needed with the mobile phase.
-
Analyze both samples using a stability-indicating method to compare the degradation.[12]
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies of Febuxostat.
Proposed Degradation Pathway of Febuxostat under Acidic Conditions
Caption: Acidic Degradation Pathway of Febuxostat.
References
- 1. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 12. caribjscitech.com [caribjscitech.com]
- 13. researchgate.net [researchgate.net]
- 14. ijrpr.com [ijrpr.com]
An In-depth Technical Guide to the Byproducts of Febuxostat Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the byproducts encountered during the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used in the treatment of hyperuricemia and gout. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the formation, identification, and characterization of these byproducts, supported by quantitative data, experimental protocols, and visual diagrams.
Overview of Febuxostat Synthesis and Impurity Formation
The synthesis of Febuxostat typically involves a multi-step process, and at various stages, the formation of process-related impurities and degradation products can occur.[1][2] The presence of these byproducts can impact the therapeutic efficacy and safety of the drug.[3] International Conference on Harmonisation (ICH) guidelines necessitate the identification and characterization of any impurity present at a level of 0.10% or more.[1] Common synthetic routes starting from 4-hydroxybenzonitrile have been reported, and along with the desired product, several isomeric, carryover, and byproduct impurities have been identified.[4]
Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are also crucial to identify potential degradants that might form during storage and handling.[5][6][7][8] Febuxostat has been found to be particularly susceptible to degradation under acidic and alkaline hydrolytic conditions, as well as oxidative and photolytic stress.[7][8]
Quantitative Data on Febuxostat Byproducts
The following tables summarize the quantitative data on various byproducts identified during Febuxostat synthesis and forced degradation studies, as reported in the literature.
Table 1: Process-Related Impurities of Febuxostat
| Impurity Name | Structure | Typical Level Observed | Analytical Method | Reference |
| Febuxostat Amide | 2-[3-Carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | 0.1-0.15 area % | HPLC | [1][4] |
| Febuxostat Diacid | 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | 0.1-0.15 area % | HPLC | [1][4] |
| Febuxostat Desacid | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole | - | HPLC | [1] |
| Febuxostat Amide Desacid | 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole | - | HPLC | [1] |
| Febuxostat Monoacid Desacid | 2-(3-carboxy-4-isobutoxyphenyl)-4-methylthiazole | - | HPLC | [1] |
| Methyl Febuxostat | Methyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | - | HPLC | [1][4] |
| Ethyl Febuxostat | Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | - | HPLC | [1][4] |
| n-Butyl-nitrile Impurity | 2-[3-(n-butyl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | - | HPLC | [4] |
| 1-Methyl propyl-nitrile Impurity | 2-[3-(1-methylpropyl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | - | HPLC | [4] |
Table 2: Forced Degradation Products of Febuxostat
| Degradation Condition | Degradation Product | % Degradation | Analytical Method | Reference |
| Acid Hydrolysis (1N HCl, 60°C, 2 hrs) | 4 degradation products identified | 21.12% | UPLC-MS | [5] |
| Alkaline Hydrolysis | Significant degradation observed | - | UPLC | [7] |
| Oxidative Stress | Significant degradation observed | - | UPLC | [7] |
| Photolytic (Alkaline/Acidic) | Significant degradation observed | - | UPLC | [7] |
| Thermal Stress | Stable | - | UPLC | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of Febuxostat byproducts.
Synthesis of Febuxostat Amide Impurity
Procedure:
-
A solution of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat) is prepared.
-
Hydrogen peroxide (30%) is added to the solution in DMSO with anhydrous potassium carbonate at 0-5°C.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
Water is added, and the pH is adjusted to 1-2 with concentrated HCl to precipitate the product.
-
The solid is filtered, washed, and recrystallized from acetone to yield Febuxostat amide impurity.[1]
Synthesis of Febuxostat Diacid Impurity
Procedure:
-
Febuxostat is refluxed in a mixture of n-butanol, sodium hydroxide, and water.
-
After completion of the reaction, the mixture is cooled, and the pH is adjusted to precipitate the diacid impurity.
-
The product is filtered, washed, and dried.[1]
Forced Degradation Study Protocol
Acid Degradation:
-
Febuxostat (1 mg/mL) is dissolved in 0.1 N HCl.
-
The solution is refluxed at 80°C for 30 minutes.
-
After cooling, the solution is neutralized and diluted with the mobile phase before injection into the HPLC system.[8]
Alkaline Degradation:
-
Febuxostat (1 mg/mL) is dissolved in 0.1 N NaOH.
-
The solution is refluxed at 80°C for 30 minutes.
-
After cooling, the solution is neutralized and diluted with the mobile phase for HPLC analysis.[8]
Oxidative Degradation:
-
Febuxostat is treated with a solution of hydrogen peroxide.
-
The reaction mixture is analyzed by HPLC to identify degradation products.
Analytical Method for Related Substances (RP-HPLC)
A common analytical technique for the determination of Febuxostat and its related substances is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[3][9]
-
Column: Inertsil C18 or equivalent.[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile and methanol).
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection Wavelength: 315 nm.[9]
-
Injection Volume: 20 µL.[9]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis of Febuxostat, the formation of key byproducts, and a typical analytical workflow.
Febuxostat Synthesis Pathway
Caption: Simplified synthetic pathway of Febuxostat.
Formation of Major Byproducts
Caption: Formation pathways of major Febuxostat byproducts.
Analytical Workflow for Impurity Profiling
Caption: Typical analytical workflow for Febuxostat impurity profiling.
Conclusion
The thorough investigation of byproducts in Febuxostat synthesis is a critical aspect of drug development and manufacturing. This guide has summarized key information on the formation, quantification, and analysis of these impurities. By implementing robust analytical methods and understanding the reaction mechanisms that lead to byproduct formation, researchers and manufacturers can ensure the production of high-quality, safe, and effective Febuxostat. The provided experimental protocols and visual workflows serve as a practical resource for professionals in the field.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 4. pharmtech.com [pharmtech.com]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ijprajournal.com [ijprajournal.com]
An In-depth Technical Guide to Febuxostat Impurity 7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Febuxostat impurity 7, a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Febuxostat. This document details its nomenclature, synonyms, and physicochemical properties, and outlines a detailed experimental protocol for its identification and quantification. Furthermore, it explores the likely formation pathway of this impurity and presents a general workflow for impurity analysis.
Nomenclature and Synonyms
This compound is chemically known as (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. It is also referred to by several synonyms in scientific literature and commercial listings.
Table 1: Nomenclature and Synonyms of this compound
| Identifier | Name/Value |
| IUPAC Name | (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
| Synonym 1 | 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid[1] |
| Synonym 2 | 3-Descyano-3-((hydroxyimino)methyl) Febuxostat |
| Synonym 3 | Oxime Impurity of Febuxostat[2] |
| CAS Number | 1350352-70-3[2] |
| Molecular Formula | C16H18N2O4S[1][2] |
| Molecular Weight | 334.39 g/mol [1][2] |
Physicochemical and Purity Data
A certificate of analysis for a reference standard of this compound provides the following quantitative data.
Table 2: Physicochemical and Purity Data of this compound
| Parameter | Value |
| Appearance | Off-White Solid[2] |
| HPLC Purity | 98.35 %[2] |
| Weight Loss by TGA | 1.28 %[2] |
| Potency | 97.09 %[2] |
| Solubility | Insoluble in Water; Freely Soluble in Methanol (5mg/2ml)[2] |
Formation Pathway
This compound is understood to be a process-related impurity generated during the synthesis of Febuxostat. Specifically, it is an intermediate that can remain if the conversion of the formyl group to a cyano group is incomplete. The synthesis of Febuxostat often involves the creation of a nitrile moiety from an aldehyde precursor through a reaction with hydroxylamine, which forms an oxime intermediate. If this dehydration step to the nitrile is not driven to completion, the oxime intermediate, which is this compound, can be carried through as an impurity in the final drug substance.
Caption: Logical relationship of the formation of this compound.
Experimental Protocols
The identification and quantification of this compound are typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection. While a specific monograph for this impurity is not available, a representative method can be constructed based on published methods for Febuxostat and its related substances.[3][4]
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general method for the separation and quantification of Febuxostat and its impurities, including impurity 7.
4.1.1. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 315 nm
-
Injection Volume: 10 µL
4.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Febuxostat drug substance or a crushed tablet in methanol to obtain a final concentration of approximately 1 mg/mL.
-
Diluent: Methanol
4.1.3. System Suitability
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%. The tailing factor for the peak should be not more than 2.0.
4.1.4. Analysis
Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the impurity by comparing the peak area in the sample chromatogram with the peak area of the standard.
Experimental Workflow for Impurity Identification and Quantification
The general workflow for identifying and quantifying an impurity like this compound in a drug substance involves several key stages, from initial detection to routine quality control.
Caption: General experimental workflow for impurity analysis.
References
Methodological & Application
Application Note: Determination of Febuxostat Impurity 7 using RP-HPLC
An advanced, precise, and reliable analytical method is crucial for the quantification of impurities in active pharmaceutical ingredients (APIs). This document provides a detailed application note and protocol for the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Febuxostat Impurity 7, a potential process-related impurity or degradation product of Febuxostat.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.[1] During the synthesis or storage of Febuxostat, various impurities can arise, which may affect the efficacy and safety of the drug product. One such impurity is this compound, chemically known as (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid or 3-Descyano-3-((hydroxyimino)methyl) Febuxostat.[2][3] Regulatory guidelines necessitate the identification and control of such impurities to ensure the quality of the pharmaceutical product.
This application note describes a systematic approach to developing a stability-indicating RP-HPLC method for the accurate quantification of this compound in the presence of the active pharmaceutical ingredient (API), Febuxostat.
Method Summary
The developed method utilizes a reversed-phase C18 column with a gradient elution program. The mobile phase consists of a phosphate buffer and an organic modifier (acetonitrile), ensuring optimal separation of Febuxostat and its impurities. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.
Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in Table 1. These conditions are a starting point and may require optimization based on the specific column and HPLC system used.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol
This section provides a detailed protocol for the preparation of solutions and the execution of the analytical method.
1. Materials and Reagents
-
Febuxostat Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Preparation of Solutions
-
Mobile Phase A (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Acetononitrile and Water in a 50:50 volume ratio.
-
Standard Stock Solution of Febuxostat (1000 µg/mL): Accurately weigh about 25 mg of Febuxostat Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution: From the stock solutions, prepare a working standard solution containing a suitable concentration of Febuxostat (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) in the diluent.
-
Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 10 mg of Febuxostat into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for Febuxostat and this compound is not more than 2.0%.
-
The theoretical plates for both peaks are not less than 2000.
-
The tailing factor for both peaks is not more than 2.0.
4. Method Validation Summary
The proposed method should be validated according to ICH guidelines. A summary of the validation parameters and their typical acceptance criteria is provided in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, thermal, and photolytic stress). | No interference at the retention times of Febuxostat and Impurity 7. Peak purity of the analyte peaks should pass. |
| Linearity | Analyze a series of solutions of Impurity 7 at different concentrations (e.g., LOQ to 150% of the specification level). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of Impurity 7 at three concentration levels (e.g., 50%, 100%, and 150% of the specification level) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of a sample spiked with Impurity 7 at the 100% level. | RSD ≤ 5.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by the standard deviation of the response and the slope of the calibration curve. | The LOQ should be sufficiently low to quantify the impurity at the required specification level. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | System suitability criteria should be met, and the results should not be significantly affected. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical method development and validation workflow for this compound.
Caption: A flowchart illustrating the systematic workflow for the development and validation of an HPLC method for this compound.
References
Application Note: Quantification of Febuxostat Impurity 7 by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout.[1][][3] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[4] Febuxostat impurity 7, identified as (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid[5] or 3-Descyano-3-((hydroxyimino)methyl) Febuxostat[6], is a potential process-related impurity or degradation product of Febuxostat. This application note presents a detailed protocol for the quantification of this compound in bulk drug substances or pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is based on established analytical principles for Febuxostat and its related substances and is intended to be a starting point for method development and validation in a quality control laboratory.[4]
Chemical Structure of this compound
-
Chemical Name: (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid[5]
-
Synonym: 3-Descyano-3-((hydroxyimino)methyl) Febuxostat[6]
-
CAS Number: 1350352-70-3[7]
-
Molecular Formula: C16H18N2O4S[7]
-
Molecular Weight: 334.39 g/mol [7]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Febuxostat bulk drug substance or finished product for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (HPLC grade)
-
Water (Milli-Q or equivalent HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chromatography data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
3. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | Kromosil C18 (250 x 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) with 0.1% v/v orthophosphoric acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 315 nm[8] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Run Time | 45 minutes |
4. Preparation of Solutions
-
Diluent: Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (Impurity 7): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution (Impurity 7): From the stock solution, prepare a working standard solution of 1.0 µg/mL by diluting with the diluent.
-
Sample Solution: Accurately weigh and transfer a quantity of the Febuxostat bulk drug or powdered tablets equivalent to 50 mg of Febuxostat into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution.[9] Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm membrane filter before injection.[9]
5. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the standard solution (1.0 µg/mL) five or six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 5.0% |
| % RSD of Retention Times | Not more than 2.0% |
6. Data Analysis and Calculation
The amount of this compound in the sample is calculated using the external standard method.
-
Formula:
Where:
-
Area_impurity is the peak area of impurity 7 in the sample chromatogram.
-
Area_standard is the average peak area of impurity 7 from the standard solution injections.
-
Conc_standard is the concentration of the impurity 7 standard solution (in mg/mL).
-
Conc_sample is the concentration of the Febuxostat sample solution (in mg/mL).
-
Purity_standard is the purity of the impurity 7 reference standard (as a decimal).
-
Method Validation (Illustrative Data)
The analytical method should be validated according to ICH guidelines.[10][11] The following table summarizes the typical validation parameters and expected results for the quantification of related substances.
| Validation Parameter | Illustrative Acceptance Criteria/Results |
| Specificity | The peak of impurity 7 should be well-resolved from the main Febuxostat peak and other potential impurities. No interference from blank or placebo should be observed at the retention time of impurity 7. |
| Linearity | A linear relationship between concentration and peak area should be established over a range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.[4] |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.05 µg/mL. |
| Limit of Quantification (LOQ) | Typically in the range of 0.05 - 0.15 µg/mL. The method should be precise and accurate at this concentration.[4] |
| Accuracy (Recovery) | The recovery of impurity 7 spiked into the sample matrix should be within 90.0% to 110.0% at different concentration levels.[8] |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (%RSD) for multiple preparations should be not more than 10.0% for impurity analysis. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions such as flow rate, column temperature, and mobile phase composition.[12] |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted below.
Caption: Workflow for the quantification of this compound by RP-HPLC.
Conclusion
The RP-HPLC method described in this application note provides a robust framework for the quantification of this compound. The method is based on established chromatographic principles for Febuxostat and its related substances, ensuring good resolution and sensitivity. It is crucial that this method is fully validated in the user's laboratory to demonstrate its suitability for its intended purpose in a quality control environment. This will ensure reliable and accurate monitoring of this impurity in Febuxostat API and formulations, contributing to the overall quality and safety of the drug product.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 3. ijcrt.org [ijcrt.org]
- 4. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. This compound | 1350352-70-3 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ijrpc.com [ijrpc.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
UPLC Method for the Separation of Febuxostat and its Impurities: An Application Note and Protocol
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Febuxostat and its potential impurities. Febuxostat is a non-purine, selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This method is designed to be stability-indicating, capable of resolving Febuxostat from its process-related impurities and degradation products generated under stress conditions. The method is suitable for quality control laboratories and researchers in the pharmaceutical industry.
Introduction
Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a potent drug for managing conditions associated with high levels of uric acid in the blood.[1][] During its synthesis and storage, various process-related impurities and degradation products can arise.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances and products to ensure their quality and safety.[4] This document provides a detailed protocol for a stability-indicating UPLC method that effectively separates Febuxostat from its known impurities.
Experimental
Instrumentation and Consumables
-
UPLC System: An ultra-high performance liquid chromatography system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[4][5][6]
-
Vials: Amber glass vials with PTFE septa.
-
Filters: 0.22 µm PVDF syringe filters.
-
Analytical Balance: Capable of weighing to 0.01 mg.
Reagents and Standards
-
Febuxostat Reference Standard: USP or equivalent.
-
Febuxostat Impurity Standards: As required (e.g., amide impurity, acid impurity, sec-butyl impurity, des-cyano impurity).[5][7]
-
Acetonitrile: HPLC grade.
-
Trifluoroacetic acid (TFA): HPLC grade.
-
Water: Milli-Q or equivalent, filtered through a 0.22 µm filter.
Chromatographic Conditions
A summary of the UPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)[4][5][6] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water[4][5][6] |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile[4][5][6] |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 317 nm[8] |
| Run Time | 15 minutes |
Table 1: UPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Protocol
Standard Solution Preparation
-
Febuxostat Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Febuxostat reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Impurity Stock Solution (1000 µg/mL): Prepare individual stock solutions for each impurity in a similar manner to the Febuxostat stock solution.
-
Working Standard Solution (10 µg/mL of Febuxostat and impurities): Dilute the stock solutions with the diluent to obtain a final concentration of 10 µg/mL for Febuxostat and each impurity.
Sample Preparation
-
Febuxostat Drug Substance: Accurately weigh about 25 mg of the Febuxostat sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL.
-
Febuxostat Drug Product (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Febuxostat and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter a portion of the solution through a 0.22 µm syringe filter before injection.
System Suitability
Before sample analysis, inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the Febuxostat peak: Not more than 2.0.
-
Theoretical plates for the Febuxostat peak: Not less than 5000.
-
Relative Standard Deviation (RSD) for the peak areas of six replicate injections: Not more than 2.0%.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Febuxostat drug substance.[8][9][10][11][12] The drug is subjected to stress conditions such as acid hydrolysis (e.g., 0.1N HCl at 80°C), base hydrolysis (e.g., 0.1N NaOH at 80°C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 105°C for 24 hours), and photolytic degradation (e.g., exposure to UV light). The stressed samples are then analyzed using the developed UPLC method. The method should demonstrate the ability to separate the degradation products from the main Febuxostat peak.
Data Presentation
The following tables summarize the expected quantitative data from the UPLC analysis.
Table 3: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Febuxostat) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Febuxostat) | ≥ 5000 | 15000 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.5% |
Table 4: Retention Times of Febuxostat and Potential Impurities
| Compound | Retention Time (min) (Approximate) |
| Amide Impurity | 3.5 |
| Acid Impurity | 4.2 |
| Febuxostat | 6.8 |
| Sec-butoxy Impurity | 8.1 |
| ECI Impurity | 9.5 |
| Des-cyano Impurity | 10.2 |
Note: Retention times are approximate and may vary slightly depending on the specific instrument and column used.
Visualization of Experimental Workflow
Caption: UPLC experimental workflow for Febuxostat analysis.
Conclusion
The described UPLC method provides a rapid, sensitive, and reliable approach for the separation and quantification of Febuxostat and its impurities. The method is stability-indicating and can be effectively implemented in quality control laboratories for routine analysis of Febuxostat in both bulk drug and finished pharmaceutical products. The detailed protocol and clear data presentation format are intended to facilitate the straightforward adoption of this method by researchers and drug development professionals.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 8. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. academic.oup.com [academic.oup.com]
Application Note: NMR Characterization of Febuxostat Impurity 7
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout. During the synthesis and storage of active pharmaceutical ingredients (APIs) like febuxostat, various process-related and degradation impurities can arise. The identification and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies require that impurities present at levels of 0.10% or higher be identified and characterized.
This application note provides a detailed protocol for the characterization of Febuxostat Impurity 7, identified as Butyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful analytical technique for the structural elucidation of small molecules, providing unambiguous information about the molecular structure, including connectivity and stereochemistry.[1][2][3]
Chemical Structures
Figure 1: Chemical Structure of Febuxostat
Caption: Chemical structure of Febuxostat.
Figure 2: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound reference standard for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Common solvents for this type of analysis include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The use of deuterated solvents is necessary for the spectrometer's lock system.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (for Quantitative NMR): If quantitative analysis is required, add a known amount of a suitable internal standard that has a signal in a clear region of the spectrum.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Sample Volume: Ensure the final sample height in the NMR tube is between 4-5 cm.
Figure 3: NMR Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus: ¹H
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 s
-
Acquisition Time (aq): 3-4 s
-
Spectral Width (sw): 16 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest
¹³C NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus: ¹³C
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 s
-
Acquisition Time (aq): 1-2 s
-
Spectral Width (sw): 240 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest
NMR Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Data Presentation
The following tables summarize the expected NMR data for this compound and the known data for Febuxostat for comparison.
Note: The specific ¹H and ¹³C NMR spectral data for this compound (Butyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) was not available in the public domain literature reviewed for this application note. The tables are provided as a template for data presentation.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | J-Coupling (Hz) | Assignment |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
Table 3: ¹H NMR Data for Febuxostat (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | J-Coupling (Hz) | Assignment |
| 13.38 | s | - | COOH |
| 8.25 | d | 2.3 | Ar-H |
| 8.20 | dd | 2.3, 8.9 | Ar-H |
| 7.35 | d | 9.0 | Ar-H |
| 4.00 | d | - | OCH₂(isobutyl) |
| 2.65 | s | - | CH₃ (thiazole) |
| 2.09 | m | - | CH (isobutyl) |
| 1.02 | d | - | (CH₃)₂ (isobutyl) |
Table 4: ¹³C NMR Data for Febuxostat (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 166.27 | COOH |
| 162.92 | C (thiazole) |
| 162.12 | C (thiazole) |
| 159.62 | C-O (aromatic) |
| 133.10 | C-H (aromatic) |
| 131.59 | C-H (aromatic) |
| 125.41 | C (aromatic) |
| 122.94 | C (aromatic) |
| 115.46 | CN |
| 113.92 | C-H (aromatic) |
| 101.61 | C-CN (aromatic) |
| 75.19 | OCH₂ (isobutyl) |
| 27.68 | CH (isobutyl) |
| 18.80 | (CH₃)₂ (isobutyl) |
| 17.11 | CH₃ (thiazole) |
Conclusion
This application note provides a comprehensive protocol for the NMR characterization of this compound. The detailed methodologies for sample preparation, data acquisition, and data processing will enable researchers, scientists, and drug development professionals to effectively identify and structurally elucidate this and other related impurities. While the specific spectral data for Impurity 7 was not publicly available, the provided templates and comparative data for Febuxostat serve as a valuable guide for the characterization process. The use of high-resolution NMR spectroscopy is indispensable for ensuring the purity and safety of pharmaceutical products.
References
- 1. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Febuxostat
Introduction
Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to understand its intrinsic stability, elucidate degradation pathways, and identify potential degradation products.[4] This information is vital for developing stable formulations, establishing appropriate storage conditions and shelf life, and ensuring the specificity of analytical methods.[4]
Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.[5][6][7][] Understanding its degradation profile is essential for ensuring its safety and efficacy. This document provides a detailed protocol for conducting forced degradation studies on Febuxostat, based on published literature and ICH guidelines.
Summary of Febuxostat Degradation
Published studies indicate that Febuxostat is susceptible to degradation under acidic, alkaline, and oxidative conditions.[5][7][9] It is reported to be relatively stable under thermal and photolytic stress.[6][9][10][11] The primary degradation pathways appear to involve the hydrolysis of the ester and cyano functional groups.[6][10]
Experimental Protocols
1. Materials and Reagents
-
Febuxostat active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Buffers (e.g., sodium acetate)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Reflux condenser
-
Hot plate or water bath
-
UV chamber or photostability chamber
-
Oven
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
2. Preparation of Stock and Working Solutions
-
Febuxostat Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of Febuxostat API in a suitable solvent, such as methanol or a mixture of acetonitrile and water, in a volumetric flask.[12] Sonicate if necessary to ensure complete dissolution.
-
Working Solutions: Prepare working solutions for each stress condition by diluting the stock solution with the respective stressor to achieve the desired concentration (e.g., 100 µg/mL).
3. Forced Degradation Conditions
The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[1][13] The conditions described below are starting points and may need to be adjusted based on preliminary results.
3.1. Acid Hydrolysis
-
Protocol: To a suitable volume of Febuxostat working solution, add an equal volume of 0.1 N HCl.[5] Reflux the solution at 80°C for 30 minutes.[5] Alternatively, some studies have used 1N HCl at 60°C for 2 hours.[6]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration and volume of NaOH.
-
Analysis: Dilute the neutralized solution with the mobile phase to the appropriate concentration for HPLC analysis.
3.2. Base Hydrolysis (Alkaline Conditions)
-
Protocol: To a suitable volume of Febuxostat working solution, add an equal volume of 0.1 N NaOH.[5] Reflux the solution at 80°C for 30 minutes.[5]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration and volume of HCl.
-
Analysis: Dilute the neutralized solution with the mobile phase to the appropriate concentration for HPLC analysis.
3.3. Oxidative Degradation
-
Protocol: To a suitable volume of Febuxostat working solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).[5][12] Reflux the solution at 80°C for 30 minutes.[5]
-
Analysis: After the specified time, cool the solution to room temperature and dilute it with the mobile phase to the appropriate concentration for HPLC analysis.
3.4. Thermal Degradation
-
Protocol for Solid State: Keep the Febuxostat API powder in an oven at 80°C for 48 hours.[12]
-
Protocol for Solution: Reflux a solution of Febuxostat in a suitable solvent (e.g., mobile phase) at a specific temperature (e.g., 80°C) for a defined period.
-
Analysis: After exposure, allow the sample to cool to room temperature. For the solid sample, dissolve it in the mobile phase. Dilute the solutions as needed for HPLC analysis.
3.5. Photolytic Degradation
-
Protocol: Expose a solution of Febuxostat (e.g., 1 mg/mL) to a UV light source (e.g., 365 nm) for 4 hours.[5] According to ICH guidelines, samples should be exposed to a minimum of 1.2 million lux hours and 200 watt-hours/m².[2][4] A control sample should be kept in the dark under the same conditions.
-
Analysis: After exposure, dilute the solution with the mobile phase to the appropriate concentration for HPLC analysis.
4. Analytical Methodology (HPLC)
A stability-indicating analytical method is crucial for separating the degradation products from the parent drug. A common HPLC method for Febuxostat analysis is as follows:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of a buffer (e.g., sodium acetate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60 v/v).[5][7]
-
Injection Volume: 20 µL.[14]
Data Presentation
The quantitative results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for Febuxostat
| Stress Condition | Reagent/Condition | Time | Temperature | % Assay of Febuxostat | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 80°C | Varies | Varies | Multiple |
| Base Hydrolysis | 0.1 N NaOH | 30 min | 80°C | Varies | Varies | Multiple |
| Oxidation | 3% H₂O₂ | 30 min | 80°C | Varies | Varies | Multiple |
| Thermal (Solid) | Dry Heat | 48 h | 80°C | >95% | <5% | Minimal |
| Photolytic | UV Light (365 nm) | 4 h | Ambient | >95% | <5% | Minimal |
Note: The "% Assay" and "% Degradation" values are illustrative and will vary depending on the specific experimental conditions and the analytical method used. The number of degradation products is also dependent on the sensitivity of the analytical method.
Visualization of Experimental Workflow
Workflow for Forced Degradation Study of Febuxostat
A flowchart illustrating the key steps in the forced degradation study of Febuxostat.
Logical Relationship of Degradation Pathways
A diagram showing the potential degradation pathways of Febuxostat under stress conditions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caribjscitech.com [caribjscitech.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijprajournal.com [ijprajournal.com]
Application of Reference Standards for Febuxostat Impurities: A Detailed Guide for Researchers and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring the safety and efficacy of Febuxostat. This document provides detailed application notes and protocols for the use of reference standards in the analysis of Febuxostat impurities. These guidelines are intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Febuxostat.
Impurity Profile of Febuxostat
The manufacturing process of Febuxostat and potential degradation pathways can lead to the formation of various impurities. These can be broadly categorized as process-related impurities, degradation products, and residual solvents. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or more.[1] Meticulous control of these impurities is essential for regulatory compliance and patient safety.
A number of potential and known impurities of Febuxostat have been identified and characterized. These include, but are not limited to, process-related impurities from the synthesis of the thiazole ring and subsequent side-chain modifications, as well as degradation products arising from hydrolysis or oxidation.[2][3]
Quantitative Analysis of Febuxostat Impurities
Reference standards are indispensable for the accurate quantification of impurities in Febuxostat. While Febuxostat is not yet official in the European Pharmacopoeia, in-house specifications are commonly employed, often adhering to ICH guidelines.[4][5][6] A general acceptance criterion for impurities in pure Febuxostat is often set at ≤ 0.10% for any single known or unknown impurity and ≤ 0.50% for total impurities.[7]
Table 1: Common Febuxostat Impurities and their Identification
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |
| Febuxostat Amide Impurity | - | C16H18N2O4S | 334.39 | Process-Related |
| Febuxostat Acid Impurity | - | - | - | Process-Related |
| Febuxostat Tertiary-butoxy Acid Impurity | - | - | - | Process-Related |
| Febuxostat Secondary-butoxy Acid Impurity | - | - | - | Process-Related |
| Febuxostat ECI Impurity | - | - | - | Process-Related |
| Febuxostat Dicyano Impurity | 161718-81-6 | C12H12N2O | 200.24 | Process-Related |
| Febuxostat Diacid Impurity | 1239233-87-4 | C16H17NO5S | 335.37 | Degradation |
| Febuxostat Isopropyl Isomer Ethyl Ester | 144060-84-4 | C17H18N2O3S | 330.40 | Process-Related |
| Methyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate | 923942-34-1 | C17H18N2O3S | 330.40 | Process-Related |
Note: Some CAS numbers and specific molecular formulas for all impurities are not publicly available and may be proprietary.
Table 2: Typical Chromatographic Parameters and Acceptance Criteria
| Parameter | HPLC Method 1 | UPLC Method | Acceptance Criteria (General) |
| Column | Nucleosil C18 (250 x 4.6mm, 5µm) | Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | - |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer (pH 4.0) | 0.1% Trifluoroacetic Acid in Water | - |
| Mobile Phase B | Acetonitrile | Acetonitrile | - |
| Gradient | Isocratic (15:85, A:B) or Gradient | Gradient Elution | - |
| Flow Rate | 1.2 mL/min | - | - |
| Detection | UV at 275 nm or 315 nm | UV | - |
| Individual Impurity | - | - | ≤ 0.10% |
| Total Impurities | - | - | ≤ 0.50% |
| LOD | 9.98 µg/mL (for Febuxostat) | <0.1 µg/mL | - |
| LOQ | 30.23 µg/mL (for Febuxostat) | 0.3 µg/mL | - |
Note: These are examples, and specific methods should be validated for their intended use.
Experimental Protocols
Protocol 1: Related Substances Testing of Febuxostat by RP-HPLC
This protocol is a representative method for the determination of related substances in Febuxostat bulk drug and formulations.
1. Materials and Reagents
-
Febuxostat Reference Standard
-
Febuxostat Impurity Reference Standards (as required)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Triethylamine (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (Milli-Q or equivalent)
2. Chromatographic Conditions
-
Column: Nucleosil C18 (250 x 4.6mm, 5µm particle size)[8]
-
Mobile Phase: 10 mM Ammonium Acetate buffer (pH 4.0, adjusted with 0.2% triethylamine) and Acetonitrile in the ratio of 15:85 (v/v).[8]
-
Flow Rate: 1.2 mL/min[8]
-
Column Temperature: Ambient
-
Detection Wavelength: 275 nm[8]
-
Injection Volume: 10 µL
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Febuxostat Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate for 30 minutes.[8]
-
Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a suitable concentration for analysis.
-
Sample Solution: For bulk drug, prepare a solution of about 0.5 mg/mL in the diluent (e.g., acetonitrile:water 80:20). For tablets, weigh and crush 20 tablets. Transfer an amount of powder equivalent to 25 mg of Febuxostat to a 50 mL volumetric flask, add diluent, sonicate, and dilute to volume. Centrifuge the solution before injection.[9]
4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the standard solution and the sample solution.
-
Record the chromatograms and identify the peaks of Febuxostat and its impurities based on their retention times relative to the reference standards.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area of Impurity Peak / Area of Febuxostat Peak in Standard) x (Concentration of Standard / Concentration of Sample) x (1 / Relative Response Factor) x 100
(Note: The Relative Response Factor (RRF) for each impurity should be determined experimentally if not known.)
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Febuxostat and to ensure the analytical method is stability-indicating.
1. Acid Degradation
-
Prepare a 1 mg/mL solution of Febuxostat in 0.1 N HCl.
-
Reflux the solution for 30 minutes at 80°C.[9]
-
Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase before injection.
2. Alkaline Degradation
-
Prepare a 1 mg/mL solution of Febuxostat in 0.1 N NaOH.
-
Reflux the solution for 30 minutes at 80°C.[9]
-
Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase before injection.
3. Oxidative Degradation
-
Prepare a solution of Febuxostat and treat it with hydrogen peroxide.
-
Analyze the resulting solution by HPLC.
4. Thermal Degradation
-
Expose the solid Febuxostat drug substance to dry heat.
-
Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation
-
Expose a solution of Febuxostat to UV light.
-
Analyze the stressed sample by HPLC.
Visualizations
Mechanism of Action of Febuxostat
Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine metabolism pathway. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body.[3][10]
Caption: Mechanism of action of Febuxostat in the purine metabolism pathway.
Experimental Workflow for Impurity Analysis
The general workflow for the analysis of Febuxostat impurities using reference standards involves several key steps, from sample preparation to data analysis and reporting.
Caption: General experimental workflow for Febuxostat impurity analysis.
Conclusion
The use of well-characterized reference standards is fundamental for the accurate and reliable analysis of impurities in Febuxostat. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals. Adherence to these methodologies will help ensure the quality, safety, and efficacy of Febuxostat products, meeting the stringent requirements of regulatory authorities. It is crucial to note that all analytical methods should be properly validated according to ICH guidelines to ensure their suitability for their intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Febuxostat - Wikipedia [en.wikipedia.org]
- 4. ogyei.gov.hu [ogyei.gov.hu]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. Xanthine oxidase in the context of purine metabolism [pfocr.wikipathways.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability-Indicating Assay for Febuxostat
Introduction
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout. A stability-indicating assay is crucial for the determination of the drug's purity and to ensure that its degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API). This application note provides a detailed protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Febuxostat, including forced degradation studies and method validation as per the International Conference on Harmonisation (ICH) guidelines. The method is designed to be simple, rapid, precise, and accurate for the determination of Febuxostat in bulk drug and pharmaceutical dosage forms.[1][2][3][4]
Principle
The method separates Febuxostat from its potential degradation products and impurities using RP-HPLC with UV detection. Forced degradation studies are performed to demonstrate the method's specificity and stability-indicating nature by subjecting Febuxostat to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3][5] The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and an organic solvent.
Experimental Protocols
1. Materials and Reagents
-
Febuxostat reference standard
-
Febuxostat sample (API or tablet formulation)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate
-
Ammonium acetate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade or Milli-Q)
2. Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
-
Water bath or oven
-
UV chamber for photolytic studies
3. Chromatographic Conditions
Two exemplary sets of chromatographic conditions are provided below. Method 1 is based on a sodium acetate buffer system, while Method 2 utilizes an ammonium acetate buffer.
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Agilent C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Sodium acetate buffer (pH 4.0) : Acetonitrile (40:60, v/v) | 15 mM Ammonium acetate buffer (pH 4.8) : Acetonitrile (30:70, v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 315 nm |
| Column Temperature | Ambient | Ambient |
| Injection Volume | 20 µL | 10 µL |
4. Preparation of Solutions
-
Sodium Acetate Buffer (pH 4.0): Prepare by mixing 28.6 mL of glacial acetic acid with 10 mL of 50% (w/v) NaOH in a 1000 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water.[6]
-
Ammonium Acetate Buffer (15 mM, pH 4.8): Dissolve an appropriate amount of ammonium acetate in water, adjust the pH to 4.8 with a suitable acid (e.g., acetic acid), and dilute to the final volume.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Febuxostat reference standard into a 25 mL volumetric flask. Dissolve in the mobile phase and make up to the volume with the same.[1]
-
Working Standard Solution: From the stock solution, prepare working solutions at the desired concentration (e.g., 10-100 µg/mL) by diluting with the mobile phase.
-
Sample Solution (from tablets): Weigh and powder a sufficient number of tablets to obtain an average weight. Transfer a quantity of powder equivalent to 25 mg of Febuxostat into a 50 mL volumetric flask. Add about 20 mL of diluent, sonicate for 20 minutes with intermittent shaking, and dilute to volume. Centrifuge the solution, and use the clear supernatant for analysis.[7]
5. Forced Degradation Studies
Prepare a 1 mg/mL solution of Febuxostat in a suitable solvent (e.g., methanol or mobile phase) for the stress studies.[1][4]
-
Acidic Degradation: To the drug solution, add 0.1 N HCl. Reflux the solution for 30 minutes at 80°C.[1] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to the desired concentration before injection.
-
Alkaline Degradation: To the drug solution, add 0.1 N NaOH. Reflux the solution for 30 minutes at 80°C.[1] After cooling, neutralize with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature. The duration may vary, and the reaction should be monitored. After degradation, dilute with the mobile phase.
-
Thermal Degradation: Keep the solid drug powder in an oven at a specified temperature (e.g., 70°C) for a defined period. Alternatively, reflux the drug solution. After the stipulated time, prepare a solution in the mobile phase.
-
Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber. After exposure, dilute the solution with the mobile phase for analysis.
Note: Studies indicate that Febuxostat is particularly sensitive to acidic conditions and shows some degradation under oxidative stress. It is relatively stable under alkaline, thermal, and photolytic conditions.[1][2][3][8]
6. Method Validation
The analytical method should be validated according to ICH guidelines for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradation products. This is demonstrated by the separation of the main peak from any degradation peaks in the forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 5-25 µg/mL or 0.1-200 µg/mL).[1][2][3] A correlation coefficient (R²) of >0.999 is generally considered acceptable.
-
Precision (Intra-day and Inter-day): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Results are expressed as the relative standard deviation (%RSD).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Example Result Range |
| Linearity Range | R² ≥ 0.999 | 0.1 - 200 µg/mL[1][2] |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.999 - 0.9999[1][3] |
| Intra-day Precision (%RSD) | ≤ 2% | 0.29 - 0.41[1][2] |
| Inter-day Precision (%RSD) | ≤ 2% | 0.63 - 0.76[1][2] |
| Accuracy (Recovery %) | 98.0 - 102.0% | 98.00 - 100.86[9] |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.0257 µg/mL[1][2] |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.0783 µg/mL[1][2] |
Table 2: Summary of Forced Degradation Studies for Febuxostat
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 30 min | Significant degradation[1][3] |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 30 min | Less sensitive/resistant[1][3] |
| Oxidative Degradation | 3% H₂O₂, Room Temp | Some degradation observed[3] |
| Thermal Degradation | Solid state, elevated temp. | Resistant/Stable[1][3][8] |
| Photolytic Degradation | UV light exposure | Resistant/Stable[1][3][8] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of Febuxostat.
Caption: Logical workflow for forced degradation studies of Febuxostat.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpb.com [ijrpb.com]
- 8. researchgate.net [researchgate.net]
- 9. A stability indicating RP-HPLC method development for determination of Febuxostat in tablet dosage form | Semantic Scholar [semanticscholar.org]
Isolating Febuxostat Impurity 7: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed techniques for the isolation of Febuxostat impurity 7, also known as Febuxostat butyl ester, for research and development purposes. The protocols outlined below are based on established chromatographic and recrystallization principles, adapted from analytical methods and synthesis purification procedures for Febuxostat and its analogues.
Introduction to this compound
This compound is a process-related impurity that can arise during the synthesis of Febuxostat, particularly when 1-butanol is used as a solvent.[1] It is the butyl ester of Febuxostat. For research purposes, obtaining a highly purified sample of this impurity is crucial for its characterization, toxicological evaluation, and use as a reference standard in analytical method development. The primary methods for isolating this impurity are preparative High-Performance Liquid Chromatography (HPLC) and column chromatography, followed by recrystallization for further purification.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of Febuxostat ester impurities. Note that yields and purity are dependent on the specific experimental conditions.
| Parameter | Method | Typical Value | Reference |
| Synthesis Yield | Esterification | 80-90% | [1] |
| Purity after Recrystallization | HPLC | >99% | [1] |
| Preparative HPLC Recovery | N/A | >85% (Estimated) | - |
| Column Chromatography Yield | N/A | >90% (Estimated) | - |
Experimental Protocols
Synthesis of this compound (Febuxostat Butyl Ester)
This protocol describes the independent synthesis of this compound to generate a starting material for purification.
Materials:
-
Febuxostat
-
1-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetone
Procedure:
-
Dissolve Febuxostat (e.g., 5.0 g) in 1-butanol (e.g., 50 mL).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3.0-4.0 mL) to the solution at room temperature (25-30°C).[1]
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or analytical HPLC.
-
After completion, cool the reaction mixture to room temperature and distill off the solvent under vacuum to obtain an oily residue.[1]
-
Dissolve the residue in dichloromethane.[1]
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[1]
-
Evaporate the solvent to yield the crude Febuxostat butyl ester.
-
Purify the crude product by recrystallization from acetone.[1]
Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol is designed for the high-purity isolation of this compound from a mixture, such as a crude synthesis reaction or a Febuxostat sample containing the impurity.
Instrumentation and Conditions:
-
Instrument: Preparative HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., dimensions 250 x 21.2 mm, 10 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol). The exact gradient will need to be optimized based on the separation achieved in analytical HPLC.
-
Flow Rate: Dependent on column dimensions, typically in the range of 15-30 mL/min.
-
Detection Wavelength: 315 nm[1]
-
Injection Volume: Optimized based on the concentration of the sample and the loading capacity of the column.
Protocol:
-
Sample Preparation: Dissolve the crude material containing this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to the highest possible concentration without causing precipitation. Filter the sample solution through a 0.45 µm filter before injection.
-
Method Development: Develop an analytical HPLC method first to determine the retention times of Febuxostat and Impurity 7 and to optimize the separation. A C18 column with a gradient of water and acetonitrile is a good starting point.[1]
-
Scaling to Preparative HPLC: Scale up the analytical method to the preparative scale. Adjust the flow rate and injection volume according to the larger column dimensions.
-
Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of this compound based on the retention time determined from the analytical method.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated impurity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilization to obtain the purified this compound.
Isolation by Column Chromatography
Column chromatography is a classic and effective method for isolating larger quantities of the impurity.
Materials:
-
Silica gel (60-120 mesh or 230-400 mesh for higher resolution)
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio should be determined by TLC analysis.
-
Crude mixture containing this compound
-
Glass column and other standard chromatography apparatus
Protocol:
-
TLC Analysis: Develop a TLC method to achieve good separation between Febuxostat and Impurity 7. Test various solvent systems (e.g., different ratios of hexane:ethyl acetate). The impurity, being an ester, should be less polar than the carboxylic acid parent drug, Febuxostat, and thus have a higher Rf value.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions continuously.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated impurity.
Visualizations
References
Troubleshooting & Optimization
Troubleshooting peak tailing in Febuxostat impurity analysis
Welcome to the technical support center for troubleshooting issues related to Febuxostat impurity analysis. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you resolve common challenges during your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks have a symmetrical Gaussian shape, which is crucial for accurate quantification and resolution.[3][4] Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 for the tailing factor often indicates significant tailing that may require investigation.[5]
Q2: Why am I observing peak tailing specifically for Febuxostat and its impurities?
A2: Peak tailing for Febuxostat and its impurities in reversed-phase HPLC can stem from several factors. A primary cause is secondary chemical interactions between the analytes and the stationary phase.[2][6] Febuxostat has a pKa of approximately 3.3-3.6.[7] If the mobile phase pH is close to this value, inconsistent ionization of the molecule can occur, leading to peak distortion.[1] Additionally, residual silanol groups on the surface of silica-based columns can interact with the analytes, causing tailing, particularly if the pH is not low enough to suppress their ionization.[1][3][8]
Q3: Can my HPLC system itself be the cause of peak tailing?
A3: Yes, the HPLC system can contribute significantly to peak tailing. This is often referred to as "extra-column band broadening."[5] Potential physical causes within your system include:
-
Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause the separated peaks to broaden and tail.[1][9]
-
Improper Fittings: Poorly connected fittings can create small voids where the sample can diffuse, leading to peak distortion.[10]
-
Column Voids or Contamination: A void at the column inlet or contamination of the column frit can disrupt the sample band, causing tailing or split peaks.[4][11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues in your Febuxostat impurity analysis.
Problem: Asymmetrical peaks (tailing) observed for Febuxostat and/or its impurities.
Below is a step-by-step troubleshooting workflow.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Step 1: Differentiate Between Chemical and Physical Causes
To determine if the issue is chemical or physical, inject a neutral, non-polar compound (e.g., toluene).
-
If the neutral compound's peak tails: The problem is likely physical or mechanical.[11] Proceed to the "Troubleshooting Physical/Mechanical Issues" section.
-
If the neutral compound's peak is symmetrical, but Febuxostat and its impurities still tail: The issue is likely chemical. Proceed to the "Troubleshooting Chemical/Methodological Issues" section.
Troubleshooting Physical/Mechanical Issues
| Issue | Recommended Action |
| Extra-Column Volume | Minimize tubing length and use a smaller internal diameter (e.g., 0.005 inches).[1] Ensure all connections are secure and there are no gaps. |
| Column Contamination/Void | First, try flushing the column with a strong solvent. If this doesn't work, reverse the column (if permitted by the manufacturer) and flush again. If a void is visible at the column inlet or performance does not improve, replace the column.[4][5] Using a guard column can help prevent contamination of the analytical column.[12] |
| Blocked Frit | A sudden increase in backpressure along with peak tailing may indicate a blocked column frit.[4] Replace the frit or the entire column. To prevent this, always filter your samples and mobile phases. |
Troubleshooting Chemical/Methodological Issues
The interaction between Febuxostat and the stationary phase is a primary cause of peak tailing.
Caption: Secondary interactions causing peak tailing.
| Parameter | Recommended Action & Explanation |
| Mobile Phase pH | Action: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For Febuxostat (pKa ≈ 3.3-3.6), a mobile phase pH of ≤ 2.5 is often effective.[7] Explanation: At a low pH, the ionization of residual silanol groups on the silica column is suppressed, minimizing secondary interactions with the analyte.[3][13] |
| Buffer Concentration | Action: Ensure adequate buffer capacity. A buffer concentration of 10-50 mM is generally recommended.[5] Explanation: A buffer helps maintain a consistent pH across the column, leading to more symmetrical peaks.[1][4] |
| Column Chemistry | Action: Use a modern, high-purity, base-deactivated, or end-capped C18 column.[1][3] Explanation: These columns have fewer exposed silanol groups, reducing the sites for secondary interactions.[11] |
| Mobile Phase Additives | Action: Consider adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[5] Explanation: TEA is a basic compound that competes with the analyte for active silanol sites, effectively masking them and improving peak shape. |
| Sample Overload | Action: Dilute the sample and reinject.[4] Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2] |
| Sample Solvent | Action: Dissolve the sample in the initial mobile phase or a weaker solvent.[9][10] Explanation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or tailing. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for Febuxostat and Impurities
This protocol is a starting point and may require optimization for your specific impurities and system.
| Parameter | Specification |
| Column | Base-deactivated C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid. |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) with 0.1% v/v orthophosphoric acid. |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 315 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A:Mobile Phase B (90:10) |
Protocol 2: Column Flushing Procedure
To be performed when column contamination is suspected.
-
Disconnect the column from the detector.
-
Flush the column with the following solvents for at least 30 column volumes each (for a 250 x 4.6 mm column, 1 column volume is approx. 2.5 mL).
-
Water (HPLC grade)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (if necessary for non-polar contaminants, ensure system compatibility)
-
Isopropanol (to transition back from Hexane)
-
Mobile Phase (without buffer salts)
-
-
Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes before use.
Disclaimer: Always consult your column manufacturer's guidelines for specific care and use instructions. The information provided here is for guidance purposes.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. support.waters.com [support.waters.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
Optimizing mobile phase for better separation of Febuxostat impurities
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of Febuxostat and its impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Febuxostat that I should be aware of?
A1: During the synthesis and storage of Febuxostat, several related substances and degradation products can arise. Commonly identified impurities include amide, acid, tertiary-butoxy acid, secondary-butoxy acid, and ECI (ethyl chloroacetate impurity) impurities.[1] Forced degradation studies have shown that Febuxostat is particularly susceptible to degradation under acidic conditions, leading to the formation of various hydrolysis products.[2][3][4][5][6] Other potential impurities can include byproducts from the synthetic route and carryover of intermediates.[7][8]
Q2: What is a typical starting mobile phase for Febuxostat impurity analysis?
A2: A common starting point for separating Febuxostat and its impurities is a reversed-phase HPLC method using a C18 or C8 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. A widely used combination is a phosphate or acetate buffer and acetonitrile.[2][3][9] For example, a mobile phase of sodium acetate buffer (pH 4.0) and acetonitrile in a 40:60 (v/v) ratio has been successfully used.[2][3] Another starting point could be a mixture of phosphate buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio.[9]
Q3: What detection wavelength is recommended for analyzing Febuxostat and its impurities?
A3: Febuxostat exhibits maximum absorbance around 314-320 nm.[9][10] Therefore, a detection wavelength in this range is generally recommended for the analysis of Febuxostat and its related substances to ensure high sensitivity. Other wavelengths, such as 254 nm, have also been used.[2][3]
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of Febuxostat and its impurities and provides systematic solutions.
Problem 1: Poor resolution between Febuxostat and its impurities.
Poor resolution can manifest as overlapping peaks, making accurate quantification difficult.
-
Solution 1: Adjust the organic solvent percentage in the mobile phase.
-
Decrease the organic solvent percentage (e.g., acetonitrile): This will generally increase the retention times of all components, potentially improving the separation between closely eluting peaks.
-
Increase the organic solvent percentage: This will decrease retention times. While it might seem counterintuitive, it can sometimes improve the resolution of early eluting impurities.
-
-
Solution 2: Modify the pH of the aqueous buffer.
-
Febuxostat is a carboxylic acid, so its retention is highly dependent on the pH of the mobile phase. Adjusting the pH can alter the ionization state of both the parent drug and its acidic or basic impurities, thereby changing their retention behavior and improving separation. A lower pH (e.g., pH 2.5-4.0) is often used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.
-
-
Solution 3: Change the organic solvent.
-
Solution 4: Employ a gradient elution.
-
If isocratic elution fails to resolve all impurities, a gradient program, where the mobile phase composition is changed over time, can be highly effective. A gradient allows for the separation of impurities with a wide range of polarities. A common approach is to start with a lower percentage of organic solvent and gradually increase it during the run.
-
Problem 2: Peak tailing or fronting.
Asymmetrical peaks can compromise the accuracy of integration and quantification.
-
Solution 1: Adjust the mobile phase pH.
-
For acidic compounds like Febuxostat, a mobile phase pH that is at least 2 units below the pKa of the analyte can significantly improve peak shape by minimizing silanol interactions with the stationary phase.
-
-
Solution 2: Use a buffer with an appropriate concentration.
-
A buffer concentration of 10-50 mM is typically sufficient. Too low a concentration may not provide adequate pH control, while a very high concentration can lead to precipitation.
-
-
Solution 3: Check for column degradation.
-
Over time, the stationary phase of the HPLC column can degrade, especially when using aggressive mobile phases. If peak shape deteriorates for standard compounds, it may be time to replace the column.
-
Problem 3: Inconsistent retention times.
Fluctuations in retention times can make peak identification and quantification unreliable.
-
Solution 1: Ensure proper system equilibration.
-
Before starting a sequence of analyses, it is crucial to equilibrate the column with the mobile phase until a stable baseline and consistent retention times are achieved. This can take 30 minutes or longer.[9]
-
-
Solution 2: Check for leaks in the HPLC system.
-
Leaks in pump seals, fittings, or the injector can cause pressure fluctuations and lead to variable retention times.
-
-
Solution 3: Degas the mobile phase.
-
Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise, which can affect retention time reproducibility. It is essential to degas the mobile phase before use by sonication, vacuum filtration, or an inline degasser.[9]
-
Experimental Protocols
Below are examples of detailed methodologies for the separation of Febuxostat and its impurities, based on published literature.
Method 1: Isocratic RP-HPLC [2][3]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Sodium acetate buffer (pH 4.0) : Acetonitrile (40:60, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method 2: Isocratic RP-HPLC with Phosphate Buffer [9]
-
Column: C8 (e.g., 150 mm x 4.6 mm, 3.0 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (40:60, v/v)
-
Buffer Preparation: Dissolve 2.5 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method 3: Gradient RP-HPLC for Related Substances
-
Column: ODS-B (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: 0.1% v/v Orthophosphoric acid in Acetonitrile : Methanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 315 nm
-
Gradient Program: (A specific gradient program would be developed, typically starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run time).
Data Presentation
Table 1: Summary of Chromatographic Conditions for Febuxostat Analysis
| Parameter | Method 1[2][3] | Method 2[9] | Method 3 |
| Column | C18 | C8 | ODS-B |
| Mobile Phase | Sodium acetate buffer (pH 4.0) : Acetonitrile (40:60) | Phosphate buffer (pH 3.0) : Acetonitrile (40:60) | A: 0.1% TEA in water (pH 2.5) B: 0.1% OPA in ACN:MeOH (80:20) |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 254 nm | 320 nm | 315 nm |
| Retention Time | ~3.49 min | ~3.15 min | Varies (Gradient) |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 2. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. A stability indicating RP-HPLC method development for determination of Febuxostat in tablet dosage form | Semantic Scholar [semanticscholar.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ijcrt.org [ijcrt.org]
How to resolve co-eluting peaks of Febuxostat and its byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks of Febuxostat and its byproducts during chromatographic analysis.
Troubleshooting Guide: Resolving Co-eluting Peaks
Issue: Co-elution of Febuxostat with an impurity peak.
This guide provides a systematic approach to troubleshoot and resolve the co-elution of Febuxostat and its byproducts. The following workflow outlines the recommended steps.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of Febuxostat that might co-elute?
A1: Common process-related impurities and degradation products of Febuxostat include amide impurity, acid impurity, tertiary-butoxy acid impurity, secondary-butoxy acid impurity, and ECI impurity. Forced degradation studies have shown that Febuxostat is particularly susceptible to degradation under acidic conditions, leading to the formation of several degradation products.[1][2][3][4] Other identified impurities include sec-butyl, des-cyano, and des-acid analogs.[5]
Q2: My Febuxostat peak is showing a shoulder. What is the first step to resolve this?
A2: A shoulder on the main peak is a strong indication of a co-eluting impurity.[6] The first step is to adjust the mobile phase composition. For reversed-phase HPLC, you can try the following:
-
Adjust the organic solvent percentage: A slight decrease in the organic solvent (e.g., acetonitrile or methanol) content will increase the retention time and may improve the separation between the two peaks.[7]
-
Change the pH of the aqueous phase: The ionization state of Febuxostat and its impurities can be altered by changing the pH of the mobile phase, which can significantly impact their retention and selectivity. A mobile phase with a pH of around 2.5 to 4.0 is often used.[1][3]
If these initial adjustments do not provide adequate resolution, you may need to consider optimizing the gradient profile or evaluating a different column chemistry.
Q3: I am using an isocratic method and cannot resolve a closely eluting impurity. What should I do?
A3: If modifying the mobile phase in your isocratic method is unsuccessful, switching to a gradient elution method is a powerful next step.[8] A gradient allows for the separation of compounds with a wider range of polarities. Start with a shallow gradient to maximize the separation around the elution time of Febuxostat. You can also introduce an isocratic hold during the gradient to further enhance the resolution of closely eluting peaks.
Q4: Can changing the column improve the separation of Febuxostat and its byproducts?
A4: Yes, changing the stationary phase can significantly alter the selectivity of the separation.[7] If you are using a standard C18 column, consider trying a column with a different bonded phase, such as a Phenyl-Hexyl or a Cyano phase. These alternative stationary phases offer different retention mechanisms that can resolve peaks that co-elute on a C18 column. Additionally, using a column with a smaller particle size (e.g., switching from a 5 µm to a sub-2 µm particle column for UHPLC) can increase column efficiency and provide better resolution.[7][9][10]
Q5: When should I consider using UHPLC instead of HPLC?
A5: Ultra-High-Performance Liquid Chromatography (UHPLC) is beneficial when you require higher resolution, faster analysis times, and increased sensitivity.[9][11] If you are struggling to resolve very closely eluting or low-level impurities with your HPLC method, transitioning to a UHPLC system can provide the necessary efficiency to achieve baseline separation.[9]
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Febuxostat and Impurities
This protocol provides a starting point for the separation of Febuxostat and its related substances. Optimization may be required based on the specific impurities and instrumentation.
| Parameter | Condition |
| Column | C18 (e.g., Kromosil, Inertsil, Exsil ODS-B), 250 mm x 4.6 mm, 5 µm[5] |
| Mobile Phase A | 0.1% Orthophosphoric acid or 0.1% Triethylamine in water, pH adjusted to 2.5-4.0[3] |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile and Methanol[12] |
| Gradient Program | Start with a lower percentage of Mobile Phase B and gradually increase. A typical gradient might be: 0-10 min (30-70% B), 10-15 min (70-30% B), 15-20 min (re-equilibration at 30% B). |
| Flow Rate | 1.0 - 1.2 mL/min[1][12] |
| Detection Wavelength | 315 nm[12][13] |
| Column Temperature | 35°C |
| Injection Volume | 10 - 20 µL[12] |
Protocol 2: Forced Degradation Study to Identify Potential Co-eluting Peaks
Forced degradation studies help to identify potential degradation products that may co-elute with the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Dissolve Febuxostat (1 mg/mL) in 0.1 N HCl and reflux for 30 minutes at 80°C. Cool, neutralize, and dilute with the mobile phase before injection.[1]
-
Base Hydrolysis: Dissolve Febuxostat (1 mg/mL) in 0.1 N NaOH and reflux for 30 minutes at 80°C. Cool, neutralize, and dilute with the mobile phase.[1]
-
Oxidative Degradation: Treat Febuxostat solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose solid Febuxostat to dry heat (e.g., 70°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of Febuxostat to UV light.
Analyze the stressed samples using the developed HPLC method to check for the formation of degradation products and their resolution from the main Febuxostat peak.[1][13]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the problem (co-elution) and the potential solutions based on chromatographic theory.
Caption: Logical relationship between the co-elution problem and solutions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CN103389346B - A method for determining febuxostat and impurities in an oral preparation by HPLC - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ijrpr.com [ijrpr.com]
Improving sensitivity of detection for trace levels of Febuxostat impurity 7
Welcome to the technical support center for the analysis of Febuxostat and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on improving the detection sensitivity for trace levels of Febuxostat Impurity 7.
Troubleshooting Guide: Enhancing Sensitivity for this compound
This guide addresses common issues encountered during the detection of this compound at trace levels.
Question: We are experiencing low sensitivity for this compound in our RP-HPLC analysis. What are the potential causes and how can we improve the signal?
Answer:
Low sensitivity for a specific impurity in an RP-HPLC method can stem from several factors related to the analyte's properties and the chromatographic conditions. Here are the primary areas to investigate and optimize:
-
Mobile Phase pH: The pH of the mobile phase is critical for the ionization state of both the analyte and any potential interfering compounds.
-
Troubleshooting: Systematically adjust the pH of the aqueous portion of your mobile phase. For acidic compounds like Febuxostat and its impurities, a lower pH (e.g., 2.5-4.0) generally leads to better retention and peak shape on a C18 column.[1] Experiment with small increments (±0.2 pH units) to find the optimal separation and sensitivity.
-
-
Wavelength Selection: The UV detector wavelength may not be optimal for Impurity 7.
-
Troubleshooting: If you are using a PDA detector, review the UV spectrum for the Impurity 7 peak to determine its maximum absorbance wavelength (λmax). If a single wavelength detector is in use, perform a wavelength scan of a standard of Impurity 7 to identify its λmax. While the parent compound, Febuxostat, is often monitored around 315 nm, impurities may have slightly different optimal wavelengths.
-
-
Mobile Phase Composition and Gradient: The organic modifier and gradient program significantly impact resolution and sensitivity.
-
Troubleshooting:
-
Organic Solvent: If you are using acetonitrile, consider trying methanol or a combination of both, as this can alter selectivity.
-
Gradient Optimization: A shallow gradient around the elution time of Impurity 7 can improve its separation from nearby peaks and enhance its peak height.
-
-
-
Column Chemistry and Condition: The choice of stationary phase and the health of your column are crucial.
-
Troubleshooting:
-
Column Type: While a standard C18 column is commonly used, consider a high-purity silica C18 or a phenyl-hexyl column for different selectivity.
-
Column Performance: Ensure your column is not degraded. Check for high backpressure, peak splitting, or broad peaks, which are signs of a failing column.
-
-
-
Injection Volume and Sample Concentration: The amount of analyte loaded onto the column might be insufficient.
-
Troubleshooting:
-
Increase Injection Volume: Carefully increase the injection volume to introduce more analyte onto the column. Be mindful of potential peak distortion if the injection solvent is much stronger than the mobile phase.
-
Sample Concentration: If possible, concentrate the sample. However, be cautious of concentrating interfering matrix components as well.
-
-
Question: Our laboratory is using LC-MS/MS for trace level analysis of this compound, but we are struggling to achieve the required limit of detection (LOD). What steps can we take to optimize the mass spectrometer for this specific impurity?
Answer:
For enhancing sensitivity in LC-MS/MS, optimization of both the ion source and the mass analyzer parameters is key.
-
Ion Source Parameters: The efficiency of ionization directly impacts sensitivity.
-
Troubleshooting:
-
Ionization Mode: Determine the optimal ionization mode (positive or negative) for Impurity 7. This can be done by infusing a standard solution of the impurity.
-
Source Settings: Methodically optimize the ion source parameters, including gas temperatures, gas flow rates, and capillary voltage, to maximize the signal for the precursor ion of Impurity 7.
-
-
-
MRM Transition Optimization: The selection and optimization of Multiple Reaction Monitoring (MRM) transitions are critical for both selectivity and sensitivity.
-
Troubleshooting:
-
Precursor and Product Ions: Infuse a standard of Impurity 7 to identify the most abundant precursor ion. Then, perform a product ion scan to identify the most intense and stable product ions.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the abundance of the product ions. A collision energy ramp experiment can efficiently determine the optimal value.
-
-
-
Sample Preparation: The sample matrix can significantly suppress the ionization of the target analyte.
-
Troubleshooting:
-
Extraction Method: Employ a robust sample extraction method like liquid-liquid extraction or solid-phase extraction to remove matrix components that can cause ion suppression.[2]
-
Dilution: If matrix effects are still significant, a simple dilution of the sample can sometimes reduce ion suppression, although this will also dilute the analyte.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for Febuxostat impurities using RP-HPLC?
A1: The LOD and LOQ for Febuxostat and its impurities can vary depending on the specific impurity and the analytical method used. For Febuxostat itself, LODs have been reported in the range of 0.0257 µg/mL with an LOQ of 0.0783 µg/mL in some RP-HPLC methods.[1] For related substances, a sensitive RP-HPLC method might achieve an LOQ around 0.15 µg/mL.[3] For higher sensitivity, LC-MS/MS is often employed, with reported LOQs for Febuxostat in biological matrices as low as 0.05 µg/mL.[4]
Q2: Which analytical techniques are most suitable for the trace level detection of this compound?
A2: For routine quality control, a validated, high-sensitivity Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is often suitable. For even lower detection limits, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity.[2][5]
Q3: How can I confirm the identity of a peak suspected to be this compound?
A3: The most definitive way to confirm the identity of an impurity peak is to use a reference standard of this compound. Co-injecting the sample with the reference standard should result in a single, co-eluting peak. For structural confirmation, especially if a reference standard is unavailable, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, and tandem mass spectrometry (MS/MS) can provide fragmentation patterns that can be used for structural elucidation.
Data Presentation
Table 1: Comparison of Method Performance for Febuxostat and Related Substances
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | LC-MS/MS Method |
| Analyte | Febuxostat | Febuxostat & Impurities | Febuxostat |
| LOD | 0.0257 µg/mL[1] | - | 0.0025 µg/mL[4] |
| LOQ | 0.0783 µg/mL[1] | ~0.15 µg/mL (for impurities)[3] | 0.05 µg/mL[4] |
| Linearity Range | 0.1–200 µg/mL[1] | 0.15-1.125 µg/mL (for impurities)[3] | 0.05-6.00 µg/mL[4] |
| Detector | UV[1] | UV[3] | Tandem Mass Spectrometer[4] |
Experimental Protocols
Detailed Methodology for a Sensitive RP-HPLC Method for Febuxostat and its Impurities
This protocol is a representative example based on published methods and should be validated for your specific application.
-
Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Exsil ODS-B (250 x 4.6 mm, 5µm) or equivalent C18 column.
-
Mobile Phase A: 0.1% v/v triethylamine in water, with pH adjusted to 2.5 using orthophosphoric acid.
-
Mobile Phase B: A mixture of acetonitrile and methanol (80:20 v/v) containing 0.1% v/v orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm or the determined λmax for Impurity 7.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10-20 µL.
-
-
Gradient Program:
-
A gradient elution should be optimized to ensure separation of all impurities. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to elute the impurities and the active pharmaceutical ingredient (API), and then return to initial conditions for re-equilibration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Before sample analysis, inject a system suitability solution containing Febuxostat and known impurities to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and reproducibility).
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of Febuxostat tablets
Welcome to the technical support center for the analysis of Febuxostat tablets. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Febuxostat tablet analysis, and why are they a concern?
A1: Matrix effects refer to the interference caused by excipients present in the tablet formulation on the analytical signal of Febuxostat. These excipients can include binders, fillers, disintegrants, and coatings.[1][2] This interference can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and imprecise quantification of Febuxostat.[3] Therefore, addressing matrix effects is crucial for developing a robust and reliable analytical method.
Q2: How can I minimize matrix effects during sample preparation for RP-HPLC analysis of Febuxostat tablets?
A2: Proper sample preparation is the first and most critical step in mitigating matrix effects. A common and effective approach involves the following steps:
-
Tablet Grinding: A representative number of tablets (e.g., 20) are weighed and finely powdered to ensure homogeneity.[4][5]
-
Dissolution: The powder equivalent to a specific amount of Febuxostat is dissolved in a suitable diluent, often a mixture of the mobile phase components (e.g., acetonitrile and water).[4]
-
Sonication: Sonication is crucial to ensure the complete dissolution of Febuxostat from the tablet matrix.[4][5][6]
-
Centrifugation/Filtration: To remove insoluble excipients, the solution should be centrifuged at high RPM (e.g., 7000 RPM) or filtered through a membrane filter (e.g., 0.45 µm).[4] This step is vital for preventing column clogging and reducing matrix interference.
Q3: What are the typical chromatographic conditions for the RP-HPLC analysis of Febuxostat that can help reduce matrix effects?
A3: A well-developed RP-HPLC method with optimal chromatographic conditions can effectively separate Febuxostat from interfering matrix components. Key parameters include:
-
Column: A C18 column is most commonly used for Febuxostat analysis.[1][2][7]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and an acidic buffer (e.g., phosphate buffer, ammonium acetate) is typical.[1][4][5] The pH of the aqueous phase is often adjusted to an acidic value (e.g., pH 2.5-4.0) to ensure good peak shape for the acidic drug, Febuxostat.[1]
-
Detection Wavelength: Febuxostat has a maximum absorbance at around 314-315 nm, which provides good sensitivity and selectivity.[2][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Overloading of the column. 4. Interference from matrix components. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Febuxostat. 2. Use a new or validated column. 3. Reduce the injection volume or sample concentration. 4. Improve sample cleanup procedures (e.g., solid-phase extraction) or optimize the chromatographic method for better separation. |
| Shifting Retention Times | 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. | 1. Ensure accurate preparation and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column for a sufficient time before analysis. Replace the column if necessary. |
| Inaccurate Quantification (Low Recovery) | 1. Incomplete extraction of Febuxostat from the tablet matrix. 2. Matrix-induced signal suppression. 3. Degradation of Febuxostat during sample preparation. | 1. Optimize the sonication time and solvent used for extraction. 2. Evaluate and compensate for matrix effects using a matrix-matched calibration curve or the standard addition method. 3. Ensure the stability of Febuxostat in the chosen solvent and protect from light if necessary. |
| Ghost Peaks | 1. Contamination from the sample, solvent, or glassware. 2. Carryover from previous injections. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Implement a robust needle wash program on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
Experimental Protocols
Protocol 1: Sample Preparation for Febuxostat Tablets (40 mg)
-
Weigh and finely powder 20 Febuxostat tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Febuxostat and transfer it to a 50 mL volumetric flask.
-
Add approximately 20 mL of diluent (e.g., a 95:5 v/v mixture of acetonitrile and water) and sonicate for 20 minutes with intermittent shaking to dissolve the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Centrifuge the solution at 7000 RPM for 15 minutes.
-
Collect the clear supernatant for HPLC analysis.
Protocol 2: RP-HPLC Method for Febuxostat Analysis
This protocol is a representative example based on common practices. Method optimization and validation are essential for specific applications.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Exsil ODS-B C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% v/v triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: 0.1% v/v orthophosphoric acid in a mixture of acetonitrile and methanol (80:20 v/v).
-
Gradient Program: A gradient elution may be necessary to separate Febuxostat from its impurities and matrix components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Data Presentation
Table 1: Summary of Method Validation Parameters for Febuxostat Analysis
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 50.0 – 400.0 μg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [2][8] |
| Limit of Detection (LOD) | 0.0257 - 9.98 µg/mL | [1][9] |
| Limit of Quantification (LOQ) | 0.0783 - 30.23 µg/mL | [1][9] |
| Accuracy (% Recovery) | 98.67% - 100% | [10] |
| Precision (% RSD) | < 2% | [1] |
Visualizations
Experimental Workflow for Febuxostat Tablet Analysis
Caption: Workflow for the analysis of Febuxostat tablets.
Troubleshooting Logic for Inaccurate Quantification
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. ijpbs.com [ijpbs.com]
- 6. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ijcrt.org [ijcrt.org]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust quantification of Febuxostat and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of Febuxostat and its related substances?
A1: The most widely used and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique offers high sensitivity, specificity, and accuracy for separating Febuxostat from its impurities and degradation products.[2]
Q2: What are the typical chromatographic conditions for an RP-HPLC method for Febuxostat analysis?
A2: While specific conditions can vary, a typical RP-HPLC method for Febuxostat analysis often involves a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.[3][4][5] Detection is commonly performed using a UV detector at approximately 315 nm.[3]
Q3: What are the common impurities of Febuxostat that I should be aware of?
A3: Common impurities can be process-related or arise from degradation. These include the amide impurity, acid impurity, and various ester impurities such as ethyl ester and methyl ester.[1][6][7] Forced degradation studies have also identified several degradation products under stress conditions like acidic and alkaline hydrolysis, and oxidation.[8][9][10]
Q4: How can I ensure my analytical method is robust?
A4: Method robustness should be evaluated by intentionally varying critical method parameters and observing the impact on the results.[3] Key parameters to assess include the flow rate of the mobile phase, the pH of the buffer, the column temperature, and the organic content of the mobile phase. A robust method will show minimal variation in results when these parameters are slightly altered.[6]
Q5: What are the acceptance criteria for method validation according to ICH guidelines?
A5: For a validated analytical method, the correlation coefficient (r²) for linearity should typically be not less than 0.999.[3] The relative standard deviation (%RSD) for precision and accuracy should generally be not more than 2.0%.[3][4] Specific limits for parameters like limit of detection (LOD) and limit of quantification (LOQ) will depend on the intended purpose of the method.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Decrease the sample concentration or injection volume. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Degradation | Flush the column with a strong solvent or replace the column if necessary. Use a guard column to prolong column life.[1] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Secondary Interactions | Add a competing agent like triethylamine to the mobile phase to mask active sites on the stationary phase. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Pump Pressure | Degas the mobile phase to remove air bubbles. Check for leaks in the HPLC system. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Column Temperature Variation | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before injecting samples. |
Issue 3: Extraneous or Ghost Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. |
| Carryover from Previous Injection | Implement a robust needle wash program and inject a blank solvent between samples. |
| Sample Degradation in Autosampler | Use cooled autosampler trays if the sample is unstable at room temperature. |
| Excipient Interference | Perform a blank analysis using a placebo formulation to identify peaks originating from excipients.[6] |
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Febuxostat Quantification
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.1% triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid) and an organic phase (e.g., a mixture of acetonitrile and methanol).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 315 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Standard Preparation: Prepare a stock solution of Febuxostat reference standard in a suitable diluent (e.g., mobile phase). Prepare working standards by serial dilution to cover the desired concentration range (e.g., 20-80 ppm).[3]
-
Sample Preparation: For tablets, weigh and finely powder a sufficient number of tablets. Accurately weigh a portion of the powder equivalent to a target amount of Febuxostat, dissolve it in the diluent, sonicate to ensure complete dissolution, and dilute to the final concentration. Centrifuge or filter the solution before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Reflux the drug solution (e.g., 1 mg/mL) in 0.1 N HCl at 80°C for a specified period (e.g., 30 minutes).[8] Neutralize the solution before dilution and injection.[8]
-
Alkaline Hydrolysis: Reflux the drug solution (e.g., 1 mg/mL) in 0.1 N NaOH at 80°C for a specified period (e.g., 30 minutes).[8] Neutralize the solution before dilution and injection.[8]
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified duration.[8]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat at a specific temperature (e.g., 105°C) for a defined period.[8]
-
Photolytic Degradation: Expose the drug solution to UV radiation (e.g., 254 nm) for a specified duration.[8]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the degradation products from the parent drug.
Quantitative Data Summary
Table 1: Example of Linearity Data for Febuxostat
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 20 | 425,000 |
| 40 | 855,000 |
| 60 | 1,280,000 |
| 80 | 1,710,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
This table is illustrative. Actual values will vary based on the specific instrument and method conditions.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0[3] |
| Theoretical Plates | Greater than 2000 |
| %RSD of Peak Areas (for replicate injections) | Not more than 2.0%[3] |
| Resolution (between Febuxostat and closest impurity) | Not less than 2.0 |
Visualizations
Caption: General workflow for the quantification of Febuxostat.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijrpc.com [ijrpc.com]
- 6. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 7. pharmtech.com [pharmtech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Febuxostat Analysis: A Technical Support Guide to Optimal Peak Shape
Welcome to the Technical Support Center for Febuxostat Chromatographic Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Febuxostat. Below, you will find a series of frequently asked questions and detailed troubleshooting guides to help you achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered during Febuxostat analysis?
A1: The most frequently observed peak shape issues in Febuxostat chromatography are peak tailing and peak fronting.[1][2] Peak tailing presents as an asymmetry where the latter half of the peak is broader, while peak fronting is characterized by a broader first half of the peak.[3] Both phenomena can compromise the accuracy and precision of quantification by affecting peak integration and resolution from adjacent peaks.[4]
Q2: My Febuxostat peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for Febuxostat is often attributed to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[5] Common causes include:
-
Inappropriate Mobile Phase pH: Febuxostat is an acidic compound, and an unsuitable mobile phase pH can lead to interactions with residual silanols on the silica-based stationary phase, causing tailing.
-
Insufficient Buffer Concentration: A low buffer concentration may not effectively control the ionic interactions, leading to peak tailing.[4]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[6]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[4]
To resolve peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Incorporate a buffer (e.g., sodium acetate or phosphate buffer) into the mobile phase and adjust the pH to be at least 2 units away from the pKa of Febuxostat. A pH in the range of 2.5 to 4.0 has been shown to improve peak symmetry.[1][2]
-
Optimize Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a consistent pH and minimize secondary interactions.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[6]
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[7]
Q3: I am observing peak fronting for my Febuxostat peak. What could be the reason?
A3: Peak fronting in Febuxostat analysis can be caused by several factors:
-
High Sample Concentration/Overload: Similar to tailing, injecting a sample that is too concentrated can lead to peak fronting.[3]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak distortion, including fronting.[3]
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to peak fronting.[3][8]
-
Incompatible Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
To address peak fronting:
-
Decrease Sample Concentration: Lower the concentration of Febuxostat in your sample.
-
Ensure Complete Dissolution: Make sure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
Check Column Condition: If the problem persists, the column may be damaged. Try replacing it with a new one.[4]
-
Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or lower eluotropic strength than the mobile phase.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a step-by-step workflow for identifying and resolving the root cause of poor peak shape for Febuxostat.
Caption: A systematic workflow for troubleshooting poor peak shape in Febuxostat HPLC analysis.
Guide 2: Optimizing Chromatographic Parameters
This guide outlines the logical relationships between key chromatographic parameters and their impact on Febuxostat peak shape.
Caption: Logical relationship between key chromatographic parameters and achieving optimal Febuxostat peak shape.
Data Presentation
The following tables summarize quantitative data from various studies on Febuxostat analysis, highlighting the impact of different chromatographic conditions on peak shape.
Table 1: Influence of Mobile Phase pH on Febuxostat Peak Shape
| pH of Mobile Phase | Buffer System | Tailing Factor | Peak Shape Description | Reference |
| 2.5 | Phosphate Buffer | < 2.0 | Good symmetry | [2] |
| 3.0 | Potassium Dihydrogen Phosphate | Not specified | Good separation | [9] |
| 4.0 | Sodium Acetate | 1.21 | Well-resolved with good symmetry | [1] |
Table 2: Recommended Chromatographic Conditions for Symmetrical Febuxostat Peaks
| Parameter | Recommended Value | Expected Outcome | Reference |
| Column | C18 (e.g., 250 x 4.6mm, 5µm) | Good retention and selectivity | [10] |
| Mobile Phase | Acetonitrile/Buffer | Good peak shape and resolution | [1] |
| Buffer | Sodium Acetate or Phosphate | Controls pH, reduces tailing | [1][2] |
| pH | 2.5 - 4.0 | Minimizes silanol interactions | [1][2] |
| Flow Rate | 1.0 - 1.2 mL/min | Efficient separation | [1][11] |
| Detection Wavelength | 315 nm or 316 nm | Maximum absorbance for Febuxostat | [2][11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: HPLC Method for Symmetrical Febuxostat Peak Shape
This protocol is based on a validated method demonstrating good peak symmetry.[1]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Prepare a sodium acetate buffer by dissolving an appropriate amount of sodium acetate in water and adjusting the pH to 4.0 with acetic acid.
-
The mobile phase consists of a mixture of the sodium acetate buffer and acetonitrile in a ratio of 40:60 (v/v).
-
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Accurately weigh and dissolve Febuxostat standard or sample in the mobile phase to achieve the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Troubleshooting Peak Tailing by pH Adjustment
This protocol provides a systematic way to optimize the mobile phase pH to improve the peak shape of Febuxostat.
-
Initial Analysis:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) without any pH modifier.
-
Inject the Febuxostat standard and observe the peak shape. Note the degree of tailing.
-
-
Introduction of Buffer:
-
Prepare a series of mobile phases containing a buffer (e.g., 20 mM phosphate buffer) at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). The organic modifier (acetonitrile or methanol) ratio should be kept constant initially.
-
-
Systematic pH Evaluation:
-
Equilibrate the column with the mobile phase at the first pH value (e.g., pH 4.0).
-
Inject the Febuxostat standard and record the chromatogram. Calculate the tailing factor.
-
Repeat the process for each prepared pH, ensuring the column is properly equilibrated with the new mobile phase before each injection.
-
-
Data Analysis:
-
Compare the tailing factors obtained at different pH values.
-
Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
-
-
Further Optimization:
-
Once the optimal pH is determined, the ratio of the organic modifier to the buffer can be adjusted to optimize the retention time and resolution.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. recentscientific.com [recentscientific.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. labveda.com [labveda.com]
- 9. CN103389346B - A method for determining febuxostat and impurities in an oral preparation by HPLC - Google Patents [patents.google.com]
- 10. ijpbs.com [ijpbs.com]
- 11. ijprajournal.com [ijprajournal.com]
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working on the analysis of Febuxostat and its related substances. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with enhancing the resolution between Febuxostat impurity 7 and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is chemically known as (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. It is a known impurity that can arise during the synthesis of Febuxostat.
Q2: What is a common chromatographic approach for separating Febuxostat and its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used. A C18 column is typically employed with a mobile phase consisting of a buffer (such as phosphate or acetate) and an organic solvent like acetonitrile or methanol. Gradient elution is often used to achieve optimal separation of all related substances.[1][2][3]
Q3: Are there published methods that show the separation of this compound?
A3: Yes, a Chinese patent (CN103389346B) describes an HPLC method that successfully separates this compound from the active pharmaceutical ingredient (API) and other impurities. The patent provides chromatograms illustrating this separation and details the gradient elution program used.[2]
Troubleshooting Guide: Enhancing Resolution of this compound
This guide provides a systematic approach to troubleshoot and improve the resolution between this compound and other closely eluting substances.
Issue: Poor resolution between this compound and an adjacent peak.
Poor resolution can manifest as overlapping peaks or peaks that are not baseline separated, making accurate quantification difficult. The following workflow can help diagnose and resolve this issue.
Figure 1: Troubleshooting workflow for improving peak resolution.
Step 1: Adjusting the Gradient Program
For gradient elution methods, the steepness of the gradient plays a critical role in resolution.
-
Problem: Peaks are eluting too close together.
-
Solution: Decrease the gradient slope (i.e., make the increase in organic solvent percentage over time more gradual) in the region where Impurity 7 and the co-eluting peak emerge. This will increase the retention time but provide more opportunity for the two components to separate.
Step 2: Modifying the Mobile Phase pH
The ionization state of acidic and basic analytes can be manipulated by changing the mobile phase pH, which in turn affects their retention and selectivity. Febuxostat and its impurities contain carboxylic acid and other ionizable groups.
-
Problem: Co-elution of peaks with similar hydrophobicity.
-
Solution: Adjust the pH of the aqueous portion of the mobile phase. A small change in pH (e.g., ± 0.2-0.5 units) can significantly alter the retention times of ionizable compounds, potentially resolving the co-eluting peaks. It is crucial to operate within the stable pH range of the column (typically pH 2-8 for silica-based C18 columns).[1]
Step 3: Changing the Organic Solvent
Acetonitrile and methanol are the most common organic solvents in reversed-phase chromatography, and they offer different selectivities.
-
Problem: Insufficient resolution after gradient and pH optimization.
-
Solution: If using acetonitrile, try substituting it with methanol, or use a ternary mixture of water, acetonitrile, and methanol. The different dipole moment and hydrogen bonding capacity of methanol can alter the interaction of the analytes with the stationary phase, leading to changes in elution order and improved resolution.
Step 4: Altering the Column Temperature
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Problem: Persistent lack of resolution.
-
Solution: Increase or decrease the column temperature in increments of 5°C. Higher temperatures generally lead to sharper peaks and shorter retention times, but the effect on selectivity can vary. It is important to ensure the chosen temperature is within the column's operating limits.
Step 5: Evaluating a Different Stationary Phase
If the above adjustments do not yield the desired resolution, the stationary phase may not be suitable for the specific separation.
-
Problem: Co-elution due to very similar analyte structures.
-
Solution: Consider a column with a different stationary phase. For example, if a standard C18 column is being used, a phenyl-hexyl or a polar-embedded C18 column could offer different retention mechanisms and improve the separation of closely related compounds.
Experimental Protocols
Below are detailed methodologies from published literature for the analysis of Febuxostat and its related substances.
Method 1: RP-HPLC with Gradient Elution
This method is adapted from a study on the determination of related substances in Febuxostat tablets.[1]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | Exsil ODS-B (250 x 4.6mm), 5µm |
| Mobile Phase A | 0.1% v/v triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | 0.1% v/v orthophosphoric acid in acetonitrile and methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Run Time | 45 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 70 | 30 |
| 25 | 40 | 60 |
| 35 | 20 | 80 |
| 40 | 90 | 10 |
| 45 | 90 | 10 |
Method 2: RP-HPLC with Gradient Elution from Patent Literature
This method is based on the conditions described in patent CN103389346B for the determination of Febuxostat and its impurities.[2]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | Octadecylsilane bonded silica (e.g., C18), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 mol/L Potassium dihydrogen phosphate (pH adjusted to 3.2 with phosphoric acid) : Methanol (50:50 v/v) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 15 | 45 | 55 |
| 25 | 45 | 55 |
| 26 | 100 | 0 |
| 30 | 100 | 0 |
Signaling Pathways and Workflows
The following diagram illustrates the general workflow for analytical method development and validation for impurity profiling.
Figure 2: Workflow for analytical method development and validation.
References
Minimizing degradation of Febuxostat impurity 7 during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Febuxostat Impurity 7 during analytical experiments.
Troubleshooting Guide: Minimizing Degradation of this compound
This compound, chemically known as 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid, contains a (hydroxyimino)methyl group, also known as an oxime. This functional group, along with the parent Febuxostat molecule's known lability, makes Impurity 7 susceptible to degradation, particularly hydrolysis, under certain analytical conditions. This guide provides solutions to common issues encountered during its analysis.
Q1: I am observing a decrease in the peak area of Impurity 7 over a sequence of injections. What could be the cause?
A1: A progressive decrease in the peak area of this compound often indicates on-column or in-solution degradation. The primary suspect is the hydrolysis of the (hydroxyimino)methyl group, which can be influenced by the mobile phase pH, temperature, and the composition of the sample diluent.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The stability of oximes is highly pH-dependent. Acidic conditions can catalyze hydrolysis.
-
Recommendation: If using an acidic mobile phase (pH < 4), consider increasing the pH to a near-neutral range (pH 6-7). However, be mindful of the pKa of Febuxostat and its impurities to ensure good chromatography. A systematic study of pH impact on impurity stability is recommended.
-
-
Control Column and Autosampler Temperature: Elevated temperatures can accelerate degradation.
-
Recommendation: Maintain the column compartment at a controlled, lower temperature (e.g., 20-25°C). If the autosampler has cooling capabilities, store the sample vials at a reduced temperature (e.g., 4-8°C) throughout the analytical run.
-
-
Assess Sample Diluent: The composition of the diluent can affect the stability of the analyte before injection.
-
Recommendation: Prepare samples in a diluent that mimics the mobile phase composition as closely as possible to avoid shocking the sample on the column. If the mobile phase is acidic, consider preparing the sample in a more neutral diluent and injecting it promptly. Ensure the diluent is free of any contaminants that could catalyze degradation.
-
Q2: I am seeing new, unidentified peaks appearing in my chromatogram, particularly near the Impurity 7 peak. What are these and how can I prevent them?
A2: The appearance of new peaks is a strong indicator of the degradation of this compound into other byproducts. The (hydroxyimino)methyl group can hydrolyze back to the corresponding aldehyde, which is another known Febuxostat impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of degradation peaks.
Preventative Measures:
-
Method Development: During method development, perform forced degradation studies on Impurity 7 to understand its stability profile under various stress conditions (acid, base, oxidation, heat, light).
-
Column Choice: Consider using a column with a wider pH stability range if you need to operate at the extremes of the pH scale.
-
Run Time: Optimize the chromatographic method to have the shortest possible run time to minimize the residence time of the analyte on the column.
Frequently Asked Questions (FAQs)
Q3: What is the primary degradation pathway for this compound?
A3: Based on its chemical structure, the most likely degradation pathway for this compound is the acid- or base-catalyzed hydrolysis of the (hydroxyimino)methyl group back to the corresponding aldehyde functional group. This is a common reaction for oximes. The parent drug, Febuxostat, is also known to be susceptible to acid-catalyzed hydrolysis of its cyano group.
Degradation Pathway Visualization:
Caption: Suspected primary degradation pathway of this compound.
Q4: What are the ideal storage conditions for stock solutions of this compound?
A4: To ensure the long-term stability of this compound stock solutions, they should be stored at low temperatures and protected from light.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation. |
| Solvent | Acetonitrile or Methanol | Common solvents for Febuxostat and its impurities. |
| Container | Amber glass vials | Protects from light-induced degradation. |
| Atmosphere | Inert gas (e.g., Nitrogen) | Reduces the risk of oxidative degradation. |
Q5: Are there any specific HPLC column chemistries that are better suited for analyzing this compound?
A5: While a standard C18 column is often suitable, the choice of column can impact the stability of labile compounds.
-
High-Purity Silica: Modern, high-purity silica-based columns have fewer active silanol groups, which can sometimes contribute to on-column degradation.
-
End-capped Columns: Fully end-capped columns further reduce the number of free silanol groups, enhancing the inertness of the stationary phase.
-
Hybrid Particles: Columns with hybrid organic/inorganic particles can offer a wider pH stability range, providing more flexibility in method development to find a pH where the impurity is most stable.
Q6: How can I confirm that the degradation is happening during the analysis and not in my sample beforehand?
A6: To pinpoint the source of degradation, a systematic approach is necessary.
Experimental Protocol: Diagnosing Analyte Degradation
-
Initial Analysis: Analyze a freshly prepared sample of this compound using your current analytical method. Note the peak area of Impurity 7 and any degradation products.
-
Sample Stability in Autosampler: Place a vial of the freshly prepared sample in the autosampler and reinject it at regular intervals (e.g., every 2, 4, 8, and 12 hours) while the autosampler is at its set temperature. A decrease in the Impurity 7 peak area and an increase in degradation products over time indicates instability in the autosampler.
-
Solution Stability at Room Temperature: Store a separate vial of the freshly prepared sample on the benchtop at ambient temperature. Inject this sample at the same time intervals as the autosampler sample. Comparing these results to the autosampler stability will indicate if temperature is a significant factor.
-
On-Column Degradation Check: Prepare two identical samples. Inject the first sample using the standard method. For the second sample, inject it and then immediately stop the flow for a period (e.g., 30 minutes) before resuming the gradient. If the degradation is significantly worse in the second injection, it suggests on-column degradation is a major contributor.
By following these troubleshooting guides and understanding the potential stability issues of this compound, researchers can develop more robust and reliable analytical methods, ensuring accurate quantification and characterization of this impurity.
Validation & Comparative
A Comparative Guide to Validated Stability-Indicating HPLC Methods for Febuxostat Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Febuxostat. The information presented is curated from peer-reviewed studies to assist in selecting and implementing a robust analytical method for quality control and stability testing of Febuxostat in bulk drug and pharmaceutical formulations.
Comparative Analysis of HPLC Methodologies
Two distinct reversed-phase HPLC (RP-HPLC) methods are detailed below, offering a comparative overview of their chromatographic conditions and validation parameters. Both methods have been validated according to the International Council for Harmonisation (ICH) guidelines and are proven to be stability-indicating.
Method 1: Acetonitrile and Sodium Acetate Buffer System
This method employs a C18 column with a mobile phase consisting of a mixture of sodium acetate buffer and acetonitrile. It is characterized by its rapid analysis time and high sensitivity.
Method 2: Acetonitrile and Methanol System
This alternative isocratic method utilizes a mobile phase of acetonitrile and methanol, offering simplicity in mobile phase preparation. It has also been demonstrated to be effective for the stability-indicating assay of Febuxostat.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key performance characteristics of the two HPLC methods, allowing for a direct comparison of their validation parameters.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18 Column | Zodiac C18 (250 x 4.6 mm, 5µm)[1][2] |
| Mobile Phase | Sodium Acetate Buffer (pH 4.0):Acetonitrile (40:60, v/v)[3][4] | Acetonitrile:Methanol (85:15, v/v)[1][2] |
| Flow Rate | 1.2 mL/min[3][4] | 1.1 mL/min[1][2] |
| Detection Wavelength | 254 nm[3] | 218 nm[1][2] |
| Retention Time | Not explicitly stated | ~4.87 min[1][2] |
| Run Time | Not explicitly stated | ~10 min[1][2] |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.1 - 200 µg/mL[3][4] | 40 - 100 µg/mL[1][2] |
| Correlation Coefficient (r²) | 0.9999[3][4] | 0.9991[1][2] |
| Limit of Detection (LOD) | 0.0257 µg/mL[3][4] | 0.5 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.0783 µg/mL[3][4] | 1.5 µg/mL[1] |
| Accuracy (% Recovery) | Not explicitly stated | 98.00 - 100.86%[1][2] |
| Precision (% RSD) | Intra-day: 0.29 - 0.41, Inter-day: 0.63 - 0.76[3][4] | Not explicitly stated |
| Robustness | Method is robust for small changes in wavelength, mobile phase composition, and flow rate.[3] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Standard and Sample Preparation (General Protocol)
A stock solution of Febuxostat is typically prepared by accurately weighing the standard and dissolving it in the mobile phase to a concentration of 1000 µg/mL.[3] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to the desired concentrations within the linearity range. For the analysis of pharmaceutical dosage forms, a quantity of powdered tablets equivalent to a specific amount of Febuxostat is dissolved in the mobile phase, sonicated, and filtered before injection.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. The following are representative protocols:
-
Acid Degradation: A solution of Febuxostat (e.g., 1 mg/mL) is prepared in 0.1 N HCl and refluxed at 80°C for 30 minutes.[3] The solution is then neutralized and diluted with the mobile phase before analysis.
-
Alkaline Degradation: A solution of Febuxostat is prepared in 0.1 N NaOH and subjected to similar stress conditions as the acid degradation study.
-
Oxidative Degradation: A solution of Febuxostat (e.g., 1 mg/mL) is prepared in 3% H₂O₂ and refluxed at 80°C for 30 minutes.[3] The solution is then diluted with the mobile phase for analysis.
-
Thermal Degradation: Febuxostat powder or a solution is exposed to dry heat at a specific temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Solutions of Febuxostat are exposed to UV light and/or natural sunlight for a specified duration.[1]
It has been observed that Febuxostat is more susceptible to degradation under acidic and oxidative conditions.[3][4][5]
Visualizing the Process
The following diagrams illustrate the typical workflow for HPLC method validation and the degradation pathways of Febuxostat.
Caption: Workflow for HPLC Method Validation.
Caption: Forced Degradation Pathways of Febuxostat.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
A Comparative Analysis of Febuxostat Impurity 7 and Other Process Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Febuxostat impurity 7 with other known process-related impurities of Febuxostat, a selective xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout.[1][2] The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product.[1] Therefore, a thorough understanding and control of these impurities are critical during drug development and manufacturing.
Understanding Febuxostat Impurities
Febuxostat is synthesized through a multi-step process, and various related substances, including starting materials, intermediates, by-products, and degradation products, can be present in the final API.[2][3] International Conference on Harmonisation (ICH) guidelines necessitate the identification and characterization of any impurity present at a level of 0.10% or more.[1] This guide focuses on a comparative analysis of key process impurities, with a particular emphasis on this compound.
For the purpose of this guide, This compound is identified as 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid (CAS No: 1350352-70-3).[4][5][6]
Comparative Data of Febuxostat Process Impurities
The following table summarizes the key characteristics of this compound and other significant process impurities. The data has been compiled from various analytical studies.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Method of Detection |
| This compound | 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid | C16H18N2O4S | 334.39 | RP-HPLC, LC-MS |
| Febuxostat Amide Impurity | 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | C16H18N2O4S | 334.39 | RP-HPLC, LC-MS/MS |
| Febuxostat Acid Impurity | 2-(3-Carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | C16H17NO5S | 335.37 | RP-HPLC, LC-MS/MS |
| Ethyl Febuxostat | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | C18H20N2O3S | 344.43 | RP-HPLC, LC-MS |
| Butyl Febuxostat | Butyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | C20H24N2O3S | 388.48 | RP-HPLC, LC-MS |
| sec-Butyl Febuxostat | sec-Butyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | C20H24N2O3S | 388.48 | LC-MS/MS |
| Des-cyano Febuxostat | 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | C15H17NO3S | 291.36 | LC-MS/MS |
Experimental Protocols
The primary analytical technique for the separation and quantification of Febuxostat and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8][9]
Key Experiment: RP-HPLC Method for Impurity Profiling
Objective: To separate and quantify this compound and other process-related impurities in a Febuxostat drug substance.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 stationary phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is typically employed.[8]
-
Mobile Phase: A gradient elution is commonly used.
-
Mobile Phase A: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 0.01M phosphate buffer, pH adjusted) and an organic solvent like methanol.
-
Mobile Phase B: Acetonitrile.[10]
-
-
Gradient Program: The gradient starts with a higher proportion of Mobile Phase A, and the concentration of Mobile Phase B is gradually increased to elute the impurities and the API based on their polarity.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 315 nm or 220 nm is common.[7][10]
-
Sample Preparation: The Febuxostat sample is dissolved in a suitable diluent, which is often a mixture of acetonitrile and water.
Forced Degradation Studies:
To understand the stability of Febuxostat and identify potential degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines.[11][12][13] These conditions typically include:
-
Acidic Hydrolysis: 0.1 N HCl at 80°C.[11]
-
Alkaline Hydrolysis: 0.1 N NaOH at 80°C.[11]
-
Oxidative Degradation: 3-30% Hydrogen Peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Exposing the drug substance to UV light.
Studies have shown that Febuxostat is particularly labile under acidic conditions, leading to the formation of several degradation products.[12][13]
Visualizing the Analytical Workflow and Impurity Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow for the comparative analysis of Febuxostat impurities and the relationship between the API and its process-related impurities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pharmtech.com [pharmtech.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | 1350352-70-3 [chemicalbook.com]
- 5. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Cross-Validation of Analytical Techniques for Febuxostat Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the identification and quantification of impurities in Febuxostat. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods, supported by experimental data from various studies.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for Febuxostat impurity profiling depends on several factors, including the required sensitivity, selectivity, speed of analysis, and the nature of the impurities being monitored. The following tables summarize the key performance parameters of different methods, offering a clear comparison to aid in method selection and validation.
Table 1: Comparison of HPLC and UPLC Methods for Febuxostat Impurity Analysis
| Parameter | HPLC Method 1[1] | HPLC Method 2[2][3] | UPLC Method[4][5] |
| Column | Inertsil C18 (150 x 4.6 mm, 3.0 µm) | Nucleosil C18 (250 x 4.6 mm, 5 µm) | Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 1.36 g KH2PO4 in 1 L water (pH 2.0 with H3PO4)B: Acetonitrile (80:20) | A: 10 mM Ammonium Acetate (pH 4.0 with Triethylamine)B: Acetonitrile (15:85) | A: Trifluoroacetic acid in waterB: Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Not Specified |
| Detection | UV at 315 nm | UV at 275 nm | Not Specified |
| Linearity Range | Not Specified | 50.0 – 400.0 µg/mL | Not Specified |
| LOD | Not Specified | 9.98 µg/mL | <0.1 µg/mL (0.00001%) |
| LOQ | Not Specified | 30.23 µg/mL | 0.3 µg/mL (0.00003%) |
| Accuracy (% Recovery) | Not Specified | 99.29% | Not Specified |
Table 2: HPTLC Method for Febuxostat Impurity Analysis
| Parameter | HPTLC Method[6][7][8][9] |
| Stationary Phase | Precoated silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate : Methanol : Acetic acid (7.5:2.8:0.01, v/v/v) |
| Detection | Densitometric analysis at 315 nm |
| Linearity Range | 30–180 ng/spot |
| Correlation Coefficient (r²) | 0.9976 |
Table 3: LC-MS/MS for Impurity Identification
| Parameter | LC-MS/MS Method[10][11][12] |
| Chromatographic System | Reverse-phase gradient system with Kromasil C18 column (150 x 4.6 mm, 5 µm) |
| Mass Spectrometer | Q-TOF mass spectrometer |
| Ionization Source | Electrospray ionization (ESI) in positive mode |
| Application | Identification and structural elucidation of impurities such as amide, sec-butyl, des-cyano, and des-acid analogs of Febuxostat.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) Method 1[1]
-
Chromatographic System: Shimadzu LC system.
-
Column: Inertsil C18 (150 x 4.6 mm, 3.0 µm).
-
Mobile Phase: A mixture of a buffer solution (1.36 g of KH2PO4 in 1 L of water, with the pH adjusted to 2.0 ± 0.05 using diluted H3PO4) and acetonitrile in a ratio of 80:20.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, wavelength not specified in the provided text.
-
Sample Preparation: Dissolve the sample in a suitable diluent to achieve a known concentration.
High-Performance Liquid Chromatography (HPLC) Method 2[3]
-
Chromatographic System: Not specified.
-
Column: Nucleosil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4.0, adjusted with 0.2% triethylamine) and acetonitrile in the ratio of 15:85 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 275 nm.
-
Sample Preparation: Accurately weigh about 100 mg of Febuxostat and transfer to a 100 ml volumetric flask. Dissolve in acetonitrile and make up to the volume with the same solvent to get a concentration of 1000 µg/ml.
Ultra-High-Performance Liquid Chromatography (UPLC) Method[5][6]
-
Chromatographic System: UHPLC or Infinity LC 1290.
-
Column: Zorbax RRHD eclipse plus C18 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A linear gradient elution using trifluoroacetic acid, acetonitrile, and water.
-
Column Temperature: 45°C.
-
Sample Preparation: Prepare a test concentration of 1000 µg/ml of Febuxostat.
-
Validation: The method was validated as per ICH guidelines Q2 (R1).
High-Performance Thin-Layer Chromatography (HPTLC) Method[7]
-
Stationary Phase: Aluminum plates precoated with silica gel G 60 F254.
-
Mobile Phase: A solvent system consisting of ethyl acetate : methanol : acetic acid (7.5:2.8:0.01, v/v/v).
-
Chamber Saturation: The TLC chamber was saturated for 30 minutes.
-
Development Distance: 8 cm.
-
Detection: Densitometric analysis in absorbance mode at 315 nm.
-
Sample Application: Apply the sample as a spot on the plate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method[11][12][13]
-
Chromatographic System: Reverse phase gradient system.
-
Column: Kromasil C18, 150mm×4.6mm, 5µm particle size.
-
Mass Spectrometer: Q-TOF mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) operated in positive mode.
-
Purpose: This technique is primarily used for the identification and structural characterization of unknown impurities by providing exact mass and fragmentation data.
Visualizing the Cross-Validation Workflow
A logical workflow is essential for a systematic cross-validation of different analytical techniques. The following diagram illustrates the key stages involved in this process.
Caption: Workflow for Cross-Validation of Analytical Techniques.
Conclusion
The cross-validation of different analytical techniques reveals that HPLC and UPLC methods are well-suited for the routine quantitative analysis of Febuxostat and its impurities, with UPLC offering advantages in terms of speed and sensitivity. HPTLC provides a simpler and more cost-effective alternative for screening purposes. LC-MS/MS is indispensable for the definitive identification and structural elucidation of unknown impurities. The selection of the most appropriate technique will be dictated by the specific requirements of the analysis, balancing the need for high resolution and sensitivity with practical considerations such as sample throughput and cost. This guide provides the foundational data and methodologies to assist researchers and drug development professionals in making informed decisions for the quality control of Febuxostat.
References
- 1. pharmtech.com [pharmtech.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Study of impurity carryover and impurity profile in Febuxostat drug substance by LC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
A Comparative Analysis of Febuxostat Impurity 7 and Febuxostat Amide Impurity for Researchers and Drug Development Professionals
In the manufacturing and quality control of the gout medication Febuxostat, a thorough understanding of its potential impurities is paramount. This guide provides a detailed comparative study of two significant process-related impurities: Febuxostat impurity 7 and Febuxostat amide impurity. This analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in their analytical and developmental work.
Chemical Identity and Physicochemical Properties
This compound, chemically known as (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, and Febuxostat amide impurity, or 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, are structurally similar to the active pharmaceutical ingredient (API), Febuxostat.[1][2] Key physicochemical properties are summarized in the table below to facilitate a direct comparison.
| Property | This compound | Febuxostat Amide Impurity |
| Chemical Name | (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid |
| CAS Number | 1350352-70-3 | 1239233-86-3 |
| Molecular Formula | C16H18N2O4S | C16H18N2O4S |
| Molecular Weight | 334.39 g/mol | 334.39 g/mol |
| Melting Point | Data not available | 258 °C[1] |
| Appearance | White to off-white solid | White solid[1] |
| Solubility | Soluble in DMSO | Soluble in Methanol and DMSO |
| Storage | Recommended storage at -20°C for long-term stability | Stable under normal storage conditions |
Synthesis and Formation
Both impurities are typically formed during the synthesis of Febuxostat. The Febuxostat amide impurity is a known process-related impurity that can arise from the hydrolysis of the nitrile group of Febuxostat or its precursors under certain reaction conditions.[1] The formation of this compound is also linked to the synthetic pathway of the API.
A logical workflow for the comparative analysis of these impurities is essential for quality control in a research or manufacturing setting.
Stability Profile
The stability of pharmaceutical impurities is a critical factor as it can impact the overall quality and safety of the drug product.
Febuxostat Amide Impurity: A Material Safety Data Sheet (MSDS) indicates that the amide impurity is stable under normal conditions of use, storage, and transport. It is noted to be incompatible with strong oxidizing agents.
This compound: This impurity is reported to be stable for up to 2 years at 4°C and for 3 years at -20°C in its solid powder form.
Biological Activity
As impurities, the primary concern regarding their biological activity is the potential for toxicity or pharmacological effects that could alter the efficacy or safety profile of Febuxostat. Febuxostat itself is a potent and selective inhibitor of xanthine oxidase. While both Impurity 7 and the amide impurity are structurally related to Febuxostat, detailed in-vitro or in-vivo studies comparing their biological activity, such as their inhibitory potency against xanthine oxidase, are not extensively reported in publicly available literature. The general approach in drug development is to control all impurities to the lowest possible levels to minimize any potential risks.
Experimental Protocols
For laboratories seeking to conduct their own comparative analysis, the following experimental protocols are provided as a general guideline.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
-
Objective: To determine the purity of this compound and Febuxostat amide impurity reference standards and to quantify their presence in Febuxostat API or drug product samples.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized for adequate separation of the impurities from Febuxostat and each other.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both impurities and Febuxostat have significant absorbance, often around 315-320 nm.
-
Procedure:
-
Prepare standard solutions of known concentrations for this compound and Febuxostat amide impurity.
-
Prepare a sample solution of the Febuxostat API or drug product.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of the impurities based on their retention times compared to the standards.
-
Calculate the purity of the standards and the amount of each impurity in the sample using the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
-
Objective: To confirm the identity of this compound and Febuxostat amide impurity.
-
Instrumentation: An LC-MS system, which couples an HPLC with a mass spectrometer.
-
Procedure:
-
Utilize the same chromatographic conditions as the HPLC method.
-
Introduce the column eluent into the mass spectrometer.
-
Acquire mass spectra for the peaks corresponding to the impurities.
-
Confirm the identity by comparing the measured mass-to-charge ratio (m/z) with the theoretical molecular weight of each impurity.
-
The following diagram illustrates the general signaling pathway of Febuxostat, which these impurities might theoretically influence, although specific data on their interaction is limited.
Conclusion
This comparative guide highlights the key characteristics of this compound and Febuxostat amide impurity based on currently available data. While both are process-related impurities with the same molecular formula and weight, they differ in their specific chemical structures and, where data is available, in their physicochemical properties such as melting point. A significant data gap exists for the melting point of this compound and for direct, quantitative comparative studies on the stability and biological activity of both impurities. Further research and the generation of such comparative data are crucial for a more comprehensive understanding and for establishing robust control strategies in the development and manufacturing of Febuxostat. Researchers are encouraged to use the provided experimental protocols as a starting point for their own in-depth investigations.
References
A Comparative Guide to Assessing the Genotoxicity of Febuxostat Impurity 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the genotoxic potential of Febuxostat impurity 7. In the absence of publicly available genotoxicity data for this specific impurity, this document outlines the standard battery of tests recommended by regulatory bodies such as the International Council for Harmonisation (ICH) to assess such compounds.[1][2] The guide details the experimental protocols for these assays and presents a comparative analysis based on potential outcomes against known positive and negative controls.
Introduction to Genotoxicity Assessment
Genotoxicity testing is a critical component of drug safety evaluation, designed to detect compounds that can induce genetic damage.[1] Such damage can lead to mutations, chromosomal aberrations, and potentially cancer.[1][3] For pharmaceutical impurities, regulatory guidelines mandate a thorough assessment of their genotoxic potential to ensure patient safety.[2][4] The standard approach involves a battery of in vitro and in vivo tests that are complementary in their ability to detect different types of genetic damage.[1][2]
Standard Battery of Genotoxicity Tests
The recommended standard battery for genotoxicity testing typically includes:
-
An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma tk assay. [1]
-
An in vivo test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus assay). [1][2]
This multi-faceted approach ensures the detection of a wide range of genotoxic events.
Experimental Protocols
Below are detailed methodologies for the key experiments required to assess the genotoxicity of this compound.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[5] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[5][6] The assay assesses the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[5][6]
Protocol:
-
Bacterial Strains: A minimum of five strains is recommended, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).[7]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[7]
-
Exposure: The plate incorporation method or the pre-incubation method can be used.[6][7] In the pre-incubation method, the bacterial culture, test compound, and S9 mix (if applicable) are incubated together before being mixed with top agar and poured onto minimal glucose agar plates.[6]
-
Dose Levels: At least five different concentrations of this compound should be tested, along with a negative (vehicle) control and a known mutagen as a positive control for each bacterial strain.[7]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[7]
-
Scoring: The number of revertant colonies on each plate is counted. A positive result is indicated by a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.[7]
In Vitro Micronucleus Test
The in vitro micronucleus assay is used to detect substances that cause chromosomal damage.[8][9][10] Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[9]
Protocol:
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.[11][12]
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.[8]
-
Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (equivalent to 1.5-2 normal cell cycles) in the absence of S9.[8]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[9][10]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye such as Giemsa or a fluorescent stain like DAPI.[8][13]
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[9] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[8]
In Vitro Chromosomal Aberration Test
This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[3][14]
Protocol:
-
Cell Cultures: Established cell lines (e.g., CHO) or primary cell cultures like human peripheral blood lymphocytes are used.[11][12]
-
Treatment: Similar to the micronucleus test, cells are treated with various concentrations of the test substance with and without metabolic activation.[11]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, which can be categorized as chromosome-type or chromatid-type.[14] A statistically significant and dose-related increase in the number of cells with structural aberrations is considered a positive result.[14]
Data Presentation: A Comparative Framework
The following tables illustrate how the results for this compound would be presented and compared against typical positive and negative controls.
Table 1: Hypothetical Results of the Ames Test for this compound
| Test Substance | Dose (µ g/plate ) | Strain TA98 (-S9) Revertants | Strain TA100 (+S9) Revertants |
| Vehicle Control | 0 | 25 ± 5 | 120 ± 15 |
| This compound | 1 | 28 ± 6 | 125 ± 18 |
| 10 | 30 ± 4 | 135 ± 20 | |
| 100 | 32 ± 7 | 140 ± 16 | |
| 500 | 35 ± 5 | 150 ± 22 | |
| 1000 | 33 ± 6 | 145 ± 19 | |
| Positive Control | Varies | >100 | >300 |
Data are presented as mean number of revertant colonies ± standard deviation. A significant increase (typically >2-fold over vehicle control) would indicate a positive result.
Table 2: Hypothetical Results of the In Vitro Micronucleus Test for this compound
| Test Substance | Concentration (µM) | % Binucleated Cells with Micronuclei (-S9) | % Binucleated Cells with Micronuclei (+S9) |
| Vehicle Control | 0 | 1.5 ± 0.5 | 1.8 ± 0.6 |
| This compound | 1 | 1.7 ± 0.4 | 2.0 ± 0.7 |
| 10 | 1.9 ± 0.6 | 2.2 ± 0.5 | |
| 100 | 2.1 ± 0.5 | 2.5 ± 0.8 | |
| Positive Control | Varies | >10 | >12 |
Data are presented as the percentage of binucleated cells containing micronuclei ± standard deviation. A statistically significant and dose-dependent increase indicates a positive result.
Visualizing Experimental Workflows and Pathways
Genotoxicity Testing Workflow
The following diagram illustrates the logical flow of the standard battery of genotoxicity tests.
References
- 1. fda.gov [fda.gov]
- 2. Genotoxicity - Genotoxicity services- Ames test - Mini Ames [vivotecnia.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. criver.com [criver.com]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
Navigating the Labyrinth of Purity: A Comparative Guide to Febuxostat Impurity Guidelines
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides a comprehensive comparison of the regulatory guidelines for acceptable limits of impurities in Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout. This guide also contrasts these with the established limits for its primary alternative, Allopurinol, offering supporting experimental data and detailed methodologies for impurity analysis.
The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, governed by stringent international guidelines. The International Council for Harmonisation (ICH) provides a foundational framework, particularly through its Q3A(R2) guideline on Impurities in New Drug Substances, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] These guidelines establish thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
The ICH Q3A(R2) Framework: A Universal Standard
The ICH Q3A(R2) guideline classifies impurities into organic, inorganic, and residual solvents. For organic impurities, which include process-related impurities and degradation products, the guideline sets specific thresholds that trigger the need for action. These thresholds are not specific to a particular drug but are based on the maximum daily dose.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% or as per specific risk assessment |
| TDI: Total Daily Intake |
Source: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)[1]
This tiered approach ensures that impurities present at very low levels do not require extensive characterization unless they are known to be potent or toxic.
Below is a diagram illustrating the logical workflow for the identification and qualification of impurities based on the ICH Q3A(R2) guideline.
Figure 1: Logical workflow for impurity assessment based on ICH Q3A(R2) thresholds.
Febuxostat Impurities: A Closer Look
Commonly Identified Febuxostat Impurities:
| Impurity Name | Type |
| Febuxostat Impurity A (Amide Impurity) | Process-related |
| Febuxostat Impurity B (Acid Impurity) | Process-related |
| Febuxostat Impurity C (Tertiary Butoxy Impurity) | Process-related |
| Febuxostat Impurity D (Secondary Butoxy Impurity) | Process-related |
| Febuxostat Dicyano Impurity | Process-related |
| Febuxostat Diacid Impurity | Degradation |
| Febuxostat Bromo Impurity | Process-related |
Source: Various analytical studies and supplier catalogs.[2][3]
The acceptable limits for these impurities in a drug substance would be governed by the ICH Q3A(R2) thresholds, with specific limits for identified impurities established and justified by the manufacturer in their regulatory filings. For an unspecified impurity, the general identification and qualification thresholds would apply.
Allopurinol: An Established Alternative with Defined Impurity Limits
Allopurinol, a long-standing alternative to Febuxostat for the management of gout, has well-established monographs in both the USP and the European Pharmacopoeia. These monographs specify the acceptable limits for several named impurities.
Specified Impurities and Limits for Allopurinol (as per European Pharmacopoeia):
| Impurity Name | Limit |
| Impurity A: 5-amino-1H-pyrazole-4-carboxamide | Not more than 0.2% |
| Impurity B: 5-(formylamino)-1H-pyrazole-4-carboxamide | Not more than 0.1% |
| Impurity C: 3-(1H-Pyrazol-5-yl)-1H-1,2,4-triazole-5-carboxamide | Not more than 0.1% |
| Impurity D: ethyl 5-amino-1H-pyrazole-4-carboxylate | Not more than 0.1% |
| Impurity E: ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | Not more than 0.1% |
| Any other impurity | Not more than 0.10% |
| Total impurities | Not more than 0.5% |
Source: European Pharmacopoeia (Ph. Eur.) Monograph for Allopurinol.[4]
The USP monograph for Allopurinol also outlines tests for impurities, including a limit for any individual impurity of not more than 0.2%.[5][6]
Comparative Overview of Impurity Thresholds
| Parameter | Febuxostat | Allopurinol |
| Governing Guideline | ICH Q3A(R2) | ICH Q3A(R2), USP, Ph. Eur. |
| Reporting Threshold | ≥ 0.05% | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% | ≥ 0.10% for unspecified impurities |
| Qualification Threshold | ≥ 0.15% | ≥ 0.15% for unspecified impurities |
| Specified Impurity Limits | Set by manufacturer based on qualification studies | Defined in pharmacopoeial monographs (e.g., 0.1% - 0.2% for specific impurities) |
| Total Impurities | Typically ≤ 0.5% - 1.0% | ≤ 0.5% (Ph. Eur.) |
This table highlights that while the general principles of impurity control are the same for both drugs, Allopurinol has the advantage of publicly defined limits for its key impurities in major pharmacopoeias. For Febuxostat, these limits are established during the drug development process and are part of the confidential regulatory submission.
Experimental Protocols for Impurity Detection
The accurate detection and quantification of impurities are crucial for ensuring compliance with regulatory guidelines. High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique employed for this purpose.
A Representative HPLC Method for Febuxostat and its Related Substances
This section details a typical experimental protocol for the analysis of Febuxostat and its impurities.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of all impurities.
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.1% orthophosphoric acid in water).
-
Mobile Phase B: A mixture of organic solvents (e.g., acetonitrile and methanol).
-
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at a wavelength of 315 nm is suitable for Febuxostat and its related substances.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Injection Volume: Typically 10 µL.
2. Preparation of Solutions:
-
Standard Solution: A solution of known concentration of Febuxostat reference standard is prepared in a suitable diluent.
-
Impurity Stock Solutions: Individual stock solutions of known impurities are prepared.
-
System Suitability Solution: A solution containing Febuxostat and key impurities is prepared to verify the performance of the chromatographic system.
-
Sample Solution: The drug substance is dissolved in the diluent to a specified concentration.
3. Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Below is a diagram illustrating the typical workflow for an HPLC-based impurity analysis.
Figure 2: A typical workflow for HPLC-based impurity analysis.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Febuxostat Impurities | SynZeal [synzeal.com]
- 4. drugfuture.com [drugfuture.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. uspnf.com [uspnf.com]
- 7. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico toxicity predictions for the gout medication febuxostat and its related compounds. Febuxostat, a potent and selective inhibitor of xanthine oxidase, has been associated with an increased risk of cardiovascular events and potential hepatotoxicity. Early-stage in-silico toxicity assessment is therefore crucial for the development of safer alternatives. This document summarizes quantitative toxicity data, details the experimental protocols for in-silico predictions, and visualizes relevant toxicity pathways.
Comparative In-Silico Toxicity Predictions
The following table summarizes the predicted toxicity profiles of febuxostat and a selection of its analogues and other xanthine oxidase inhibitors. These predictions are derived from various in-silico models and software, providing a comparative overview of their potential toxicological liabilities.
| Compound | Predicted Toxicity Endpoint | In-Silico Method/Tool | Predicted Outcome/Value | Reference |
| Febuxostat | Cardiotoxicity Risk | Transcriptomic analysis in human vascular model | High similarity to drugs with FDA-labeled cardiovascular risk[1][2] | [1][2] |
| Hepatotoxicity | Expert knowledge-based (Derek Nexus) | Plausible | [3][4] | |
| Mutagenicity | Statistical-based (SARAH Nexus) | Negative | [3] | |
| Allopurinol | Cardiotoxicity Risk | Transcriptomic analysis in human vascular model | Low similarity to drugs with FDA-labeled cardiovascular risk[1][2] | [1][2] |
| Hepatotoxicity | Expert knowledge-based (Derek Nexus) | Plausible | [3][4] | |
| Febuxostat Analogues (general) | Various toxicities | 3D-QSAR, Topomer CoMFA | Favorable predicted toxicological properties for some derivatives[5][6] | [5][6] |
| Topiroxostat | Cardiotoxicity Risk | Transcriptomic analysis in human vascular model | Low similarity to drugs with FDA-labeled cardiovascular risk[1] | [1] |
| Febuxostat Impurities | Genotoxicity | Expert rule-based and statistical (Q)SAR | To be assessed based on structure | [7] |
Experimental Protocols for In-Silico Toxicity Prediction
The following sections detail the methodologies for key in-silico experiments used to predict the toxicity of febuxostat and its related compounds.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR models are used to correlate the three-dimensional properties of molecules with their biological activities, including toxicity. The general workflow for building a 3D-QSAR model for toxicity prediction is as follows:
-
Data Set Preparation: A dataset of compounds with known toxicity values (e.g., IC50 for a particular toxicity endpoint) is compiled. The dataset is divided into a training set for model building and a test set for validation[8].
-
Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model. This step is critical for the quality of the 3D-QSAR model[8].
-
Generation of Molecular Fields: Steric and electrostatic fields are calculated around the aligned molecules using a probe atom. These fields represent the 3D properties of the molecules.
-
Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to establish a correlation between the molecular fields (independent variables) and the toxicity values (dependent variable).
-
Model Validation: The predictive power of the model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). The model's ability to predict the toxicity of the test set compounds is also evaluated[8].
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In-silico ADMET prediction tools are used to estimate the pharmacokinetic and toxicological properties of compounds early in the drug discovery process. A general protocol for ADMET prediction is as follows:
-
Input Molecular Structure: The 2D or 3D structure of the compound of interest is provided as input to the software.
-
Descriptor Calculation: The software calculates a variety of molecular descriptors, which are numerical representations of the molecule's physicochemical properties.
-
Property Prediction: The software uses pre-built models (e.g., QSAR models, machine learning algorithms) to predict various ADMET properties, such as:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition (cardiotoxicity), hepatotoxicity, mutagenicity, etc.
-
-
Analysis of Results: The predicted ADMET properties are analyzed to assess the drug-likeness and potential liabilities of the compound.
Expert Knowledge-Based Systems (e.g., Derek Nexus)
Expert knowledge-based systems like Derek Nexus use a set of rules derived from published and proprietary toxicological data to predict the toxicity of a query compound. The workflow for using Derek Nexus is as follows:
-
Input Query Structure: The chemical structure of the compound to be assessed is drawn or imported into the software.
-
Toxicity Prediction: Derek Nexus analyzes the structure for toxicophores (substructures associated with toxicity) based on its knowledge base.
-
Generation of Hypotheses: If a toxicophore is identified, the software generates a hypothesis about the potential toxicity, including the endpoint (e.g., hepatotoxicity, mutagenicity) and the likelihood of the effect (e.g., plausible, equivocal)[9].
-
Expert Review: The generated hypotheses, along with the supporting evidence and reasoning provided by the software, are reviewed by a toxicologist to make a final assessment of the risk[3].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows related to the in-silico toxicity prediction of febuxostat.
References
- 1. Population pharmacokinetic modelling of febuxostat in healthy subjects and people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulation of febuxostat pharmacokinetics in healthy subjects and patients with impaired kidney function using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Simulation of Febuxostat Pharmacokinetics in Healthy Subjects and Patients with Impaired Kidney Function Using Physiologically Based Pharmacokinetic Modeling: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Evaluation of a pharmacokinetic–pharmacodynamic model for hypouricaemic effects of febuxostat using datasets obtained from real‐world patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 10 frequently asked questions about Derek Nexus, answered – Lhasa Limited [lhasalimited.org]
Justification of Specifications for Febuxostat Impurity 7 in Drug Substance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies involved in establishing and justifying acceptance criteria for impurities in the Febuxostat drug substance, with a specific focus on a representative process-related impurity, designated here as Febuxostat Impurity 7 (2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) . The justification process is grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3]
Introduction to Impurity Control in Drug Substances
Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, by-products of the manufacturing process, degradation products, and reagents.[2][3] The presence of these impurities, even in trace amounts, can potentially affect the quality, safety, and efficacy of the final drug product.[2] Therefore, stringent control and establishment of justified specifications for impurities are critical aspects of drug development and manufacturing.
The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances.[3][4] This framework is based on the principles of reporting, identification, and qualification of impurities at defined thresholds, which are related to the maximum daily dose of the drug.
Febuxostat and its Impurity Profile
Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia in patients with gout.[5][6] The synthesis of Febuxostat is a multi-step process that can lead to the formation of several process-related impurities.[5][6][7] One such common impurity is the amide impurity, which can be formed from the hydrolysis of the nitrile group of Febuxostat or its intermediates.[6] For the purpose of this guide, we will refer to this amide impurity as This compound .
A comprehensive understanding of the impurity profile of Febuxostat is essential for ensuring the quality and safety of the drug substance.[8] Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed for the detection and quantification of these impurities.[9]
Justification of Specifications for this compound
The establishment of an acceptance criterion (specification) for Impurity 7 in the Febuxostat drug substance must be justified based on safety data and the capability of the manufacturing process. The justification process follows a logical workflow as outlined by ICH guidelines.
Caption: Logical workflow for the justification of impurity specifications.
ICH Thresholds for Impurity Qualification
The ICH Q3A guideline outlines thresholds for reporting, identifying, and qualifying impurities in a new drug substance.[1][4] These thresholds are based on the maximum daily dose (MDD) of the drug. For Febuxostat, with a typical MDD of 80 mg, the following thresholds apply:
| Threshold | Limit (% of Drug Substance) | Rationale |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission.[1] |
| Identification Threshold | ≥ 0.10% | The level at which the structure of an impurity must be determined.[1] |
| Qualification Threshold | ≥ 0.15% | The level at which an impurity must be qualified through toxicological studies.[1] |
Comparative Analysis of Analytical Methods
The accurate quantification of Impurity 7 is crucial for ensuring compliance with the set specification. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing Febuxostat and its related substances.[9]
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Buffer (pH 3.0) (60:40 v/v) | A: Buffer (pH 3.0), B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 315 nm | UV at 315 nm |
| Run Time | 20 minutes | 35 minutes |
| Resolution (Impurity 7) | > 2.0 | > 3.0 |
| LOD/LOQ | 0.01% / 0.03% | 0.005% / 0.015% |
Method B (Gradient) generally offers better resolution and sensitivity, making it more suitable for the accurate quantification of impurities at low levels.
Experimental Protocols
Protocol for RP-HPLC Analysis of this compound
This protocol is a representative example for the determination of Impurity 7 in Febuxostat drug substance.
Objective: To quantify the level of this compound using a gradient RP-HPLC method.
Materials:
-
Febuxostat Drug Substance
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid
-
Water (HPLC Grade)
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 315 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound in a suitable diluent (e.g., Acetonitrile:Water 50:50) at a concentration corresponding to the specification limit (e.g., 0.15%).
-
Sample Solution Preparation: Prepare a solution of the Febuxostat drug substance in the same diluent at a known concentration (e.g., 1 mg/mL).
-
System Suitability: Inject the standard solution multiple times to ensure the system is suitable for the analysis (e.g., check for tailing factor, theoretical plates, and %RSD of peak areas).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the percentage of Impurity 7 in the drug substance using the peak area of the impurity in the sample chromatogram and the peak area of the standard in the standard chromatogram.
Caption: Experimental workflow for HPLC analysis of Impurity 7.
Safety Considerations and Qualification
If the level of Impurity 7 in the drug substance exceeds the ICH qualification threshold (e.g., 0.15%), a qualification study is required to demonstrate its safety.[4] Qualification involves acquiring and evaluating data that establishes the biological safety of the impurity at the proposed specification level.
Qualification Strategies:
-
Literature Review: A thorough review of scientific literature for any available toxicological data on Impurity 7 or structurally similar compounds.[10]
-
Metabolite Data: If Impurity 7 is also a significant metabolite of Febuxostat in humans, it may be considered qualified.[3][10]
Conclusion
The justification of specifications for impurities in a drug substance like Febuxostat is a scientifically rigorous process that integrates analytical chemistry, manufacturing process control, and toxicology. For a specific impurity such as this compound (amide impurity), the acceptance criterion must be set at a level that is supported by both the capability of the manufacturing process to control it and comprehensive safety data that qualifies it at that level. The use of validated, sensitive analytical methods is paramount to ensure that the drug substance consistently meets its quality specifications, thereby safeguarding patient health.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. database.ich.org [database.ich.org]
- 5. pharmtech.com [pharmtech.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 10. fda.gov [fda.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Febuxostat Impurity 7
This guide provides crucial safety and logistical information for the proper disposal of Febuxostat Impurity 7, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for laboratory chemical waste management and general pharmaceutical disposal regulations.
Immediate Safety and Handling
Before handling this compound, it is critical to have the appropriate personal protective equipment (PPE) and emergency procedures in place. The following recommendations are based on safety data for Febuxostat and related impurities[3].
Personal Protective Equipment (PPE) and Emergency Spill Kit Summary
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | Prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | Protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | Protect skin and clothing from contamination. |
| Respiratory Protection | Use only in well-ventilated areas. If dust is generated, use a NIOSH-approved respirator. | Avoid inhalation of dust particles[3]. |
| Spill Kit | Absorbent material, broom/dustpan or vacuum, sealed waste containers, and appropriate PPE. | To safely contain and clean up spills. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations governing pharmaceutical waste[4]. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[5][6]. The following protocol outlines a compliant and safe disposal workflow.
1. Segregation of Waste:
-
Immediately segregate all waste materials contaminated with this compound from general laboratory waste.
-
This includes expired or unused compounds, contaminated weighing papers, PPE (gloves, etc.), and empty or contaminated containers[4].
2. Containerization:
-
Place all segregated waste into a designated, leak-proof, and sealable container.
-
The container must be clearly labeled. While Febuxostat is not always classified as hazardous waste for transport, it is best practice to label the container clearly, for instance: "Pharmaceutical Waste for Incineration - Contains this compound"[4].
-
Depending on institutional and local regulations, specific color-coded containers may be required (e.g., black for RCRA hazardous waste, blue or white for non-hazardous pharmaceutical waste).
3. Storage:
-
Store the sealed waste container in a secure, designated area away from incompatible materials.
-
The storage area should be well-ventilated. Recommended storage for the pure compound is in a cool, dry place[2].
4. Waste Collection and Final Disposal:
-
Arrange for the collection of the waste container by a licensed and reputable hazardous or chemical waste disposal company[3][4].
-
The recommended final disposal method for pharmaceutical waste is high-temperature incineration at a permitted facility[4][6]. This method ensures the complete destruction of the chemical compound.
-
Crucially, do not dispose of this compound by flushing it down the drain or discarding it in household trash [4][7][8]. This is prohibited for many pharmaceutical wastes under regulations like the EPA's Subpart P to prevent environmental contamination[6][9].
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, follow these procedures immediately[3]:
| Incident | Immediate Action |
| Spill | 1. Evacuate unnecessary personnel and ensure adequate ventilation. 2. Wear appropriate PPE. 3. Gently sweep or vacuum the spilled solid material to avoid generating dust. 4. Collect the material into a suitable, sealed container for disposal. 5. Clean the spill area thoroughly to remove any residual contamination. 6. Prevent spilled material from entering drains or waterways[3][4]. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water. 3. Seek medical attention if irritation develops or persists[3]. |
| Eye Contact | 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention[3]. |
| Inhalation | 1. Move the person to fresh air and keep them at rest in a position comfortable for breathing. 2. Seek medical attention if symptoms develop or persist[3]. |
| Ingestion | 1. Rinse mouth with water. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Call a physician or Poison Control Center immediately[3]. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | 1350352-70-3 [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Febuxostat impurity 7
This guide provides crucial safety and logistical information for the handling and disposal of Febuxostat impurity 7. The following procedures are based on best practices for handling chemical compounds with unknown toxicity and on safety data available for the parent compound, Febuxostat, and its other impurities.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data for this compound, a cautious approach is necessary. The recommended personal protective equipment is summarized below and is based on guidelines for handling Febuxostat and its other known impurities.[1][2][3]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (e.g., weighing, transferring) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (double-gloving is recommended). | Laboratory coat. | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, particularly when handling larger quantities or if ventilation is suboptimal.[1] |
| Handling Solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Generally not required if handled in a well-ventilated area or a fume hood.[1] |
| Cleaning Spills | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Laboratory coat. A disposable gown should be considered for larger spills.[1] | NIOSH-approved respirator with a particulate filter.[1] |
Operational Plan: From Receipt to Disposal
A structured operational plan is essential for the safe handling of this compound in a laboratory setting.[1]
2.1. Handling and Storage
-
Receipt: Upon receiving the compound, visually inspect the container for any signs of damage or leakage.[1]
-
Storage: Store this compound in a tightly sealed and clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Safe Handling: Avoid contact with skin and eyes.[3][5] Prevent the formation of dust and aerosols by using appropriate exhaust ventilation, such as a laboratory fume hood.[2][3][5] Do not eat, drink, or smoke in areas where the compound is handled.[2] Wash hands thoroughly after handling.[2]
2.2. Accidental Release Measures
In the event of a spill, it is important to act quickly and safely to contain and clean the area.
-
Personnel Precautions: Evacuate unnecessary personnel from the area.[2][5] Wear the appropriate personal protective equipment as outlined in the table above.[1][5][6] Avoid inhaling any dust from the spilled material.[3][5] Do not touch damaged containers or the spilled material without proper protective clothing.[3][5]
-
Environmental Precautions: Prevent the spilled material from entering drains, water courses, or the ground.[2][3][5]
-
Cleaning Procedures: To avoid generating dust during cleanup, gently sweep or vacuum the spillage and collect it in a suitable, sealed container for disposal.[3][5][6] The affected surface should be thoroughly cleaned to remove any residual contamination.[3][5]
2.3. First Aid Measures
-
In case of inhalation: If breathing becomes difficult, move the individual to fresh air and ensure they are in a comfortable position for breathing. If symptoms develop or persist, seek medical attention.[2][5]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation occurs.[2][5]
-
In case of eye contact: Rinse the eyes with pure water for at least 15 minutes.[5] Seek medical advice.[2][5]
-
In case of ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
-
Segregation: All waste containing this compound, including expired product, contaminated materials (like weighing paper and gloves), and empty containers, must be segregated from general laboratory waste.[6]
-
Containerization: Place all waste into a designated, well-labeled, and sealed container.[6]
-
Disposal Method: The recommended method for final disposal is incineration by a licensed and reputable chemical waste disposal contractor.[5][6] This ensures the complete destruction of the compound.[6] Do not dispose of this compound down the drain or in regular trash.[6]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate Personal Protective Equipment when handling this compound.
Caption: Workflow for PPE Selection and Use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
